Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
Description
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Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-2-(methylamino)propanoate |
InChI |
InChI=1S/C5H11NO3/c1-6-4(3-7)5(8)9-2/h4,6-7H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
YTQRKMWPXMJMTP-BYPYZUCNSA-N |
Isomeric SMILES |
CN[C@@H](CO)C(=O)OC |
Canonical SMILES |
CNC(CO)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
Technical Whitepaper: Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
Executive Summary Methyl (2S)-3-hydroxy-2-(methylamino)propanoate, commonly known as N-Methyl-L-Serine Methyl Ester , is a specialized chiral building block critical to the development of peptidomimetics and metabolically stable therapeutic peptides. Unlike its primary amine counterpart (L-Serine methyl ester), this N-methylated derivative introduces steric constraints and alters hydrogen bonding patterns in peptide backbones. These structural modifications are pivotal for enhancing proteolytic resistance, improving oral bioavailability, and facilitating blood-brain barrier (BBB) permeability in drug candidates. This guide provides a comprehensive technical analysis of its chemical identity, synthesis protocols, and application in modern drug discovery.
Part 1: Chemical Identity & Structural Analysis
The compound is the methyl ester of L-Serine, modified with a methyl group on the
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | Methyl (2S)-3-hydroxy-2-(methylamino)propanoate |
| Common Name | N-Methyl-L-Serine Methyl Ester |
| CAS Number | 111934-24-8 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 133.15 g/mol |
| Stereochemistry | (S)-Enantiomer (L-Configuration) |
| Physical State | Viscous oil (Free base) / Hygroscopic solid (HCl salt) |
| Solubility | Soluble in MeOH, DCM, Water; Sparingly soluble in Hexanes |
| pKa (Calculated) | Amine: ~7.8 (Lower than primary amine due to steric/inductive effects) |
Part 2: Synthesis & Manufacturing Protocols
Synthesis of N-methylated amino acid esters requires precise control to prevent racemization (loss of chirality at the
Method A: Reductive Amination (Standard Solution Phase)
This method is preferred for bulk preparation. It utilizes formaldehyde as the carbon source and a selective reducing agent to prevent over-alkylation.
Reagents:
-
Substrate: L-Serine Methyl Ester Hydrochloride (CAS 5680-80-8)
-
Carbon Source: Formaldehyde (37% aq. solution) or Paraformaldehyde
-
Reductant: Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ) -
Solvent: Methanol (MeOH)
Step-by-Step Protocol:
-
Dissolution: Dissolve L-Serine Methyl Ester HCl (10 mmol) in anhydrous MeOH (50 mL).
-
Imine Formation: Add Paraformaldehyde (20 mmol, 2 eq) and stir at room temperature for 1 hour to form the imine/oxazolidine intermediate.
-
Reduction: Cool the solution to 0°C. Add
(15 mmol, 1.5 eq) portion-wise over 30 minutes. Note: Maintain pH ~5-6 with acetic acid to catalyze imine formation without hydrolyzing the ester. -
Quenching: Stir overnight at room temperature. Quench with water (10 mL).
-
Extraction: Evaporate MeOH. Dissolve residue in diluted
(pH 8) and extract with Dichloromethane (DCM) (3 x 50 mL). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (SiO2, DCM:MeOH 95:5) to yield the N-methyl product as a colorless oil.
Method B: o-NBS Protection Strategy (High Fidelity)
For applications requiring >99% ee (enantiomeric excess), the Fukuyama-Mitsunobu or sulfonamide alkylation strategy is superior as it strictly prevents racemization.
-
Protection: React L-Serine Methyl Ester with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and Collidine.
-
Methylation: Treat the sulfonamide with Triphenylphosphine (
), Methanol, and DIAD (Mitsunobu conditions) OR Methyl Iodide ( ) and . -
Deprotection: Remove the o-NBS group using Mercaptoethanol and DBU.
Part 3: Visualization of Synthesis & Reactivity
The following diagram illustrates the Reductive Amination pathway and the compound's downstream utility in peptide synthesis.
Figure 1: Synthetic pathway via reductive amination and downstream applications in drug discovery.
Part 4: Applications in Drug Development
1. Modulation of Pharmacokinetics (PK) The N-methylation of serine residues serves as a "tactical modification" in peptide drug design.
-
Proteolytic Stability: The methyl group sterically hinders the approach of peptidases (e.g., chymotrypsin), significantly extending the plasma half-life (
) of the peptide. -
Membrane Permeability: By replacing a hydrogen bond donor (NH) with a methyl group, the desolvation energy required to enter the lipid bilayer is reduced. This is a key strategy for converting injectable peptides into orally bioavailable drugs (e.g., Cyclosporin A utilizes this principle).
2. Conformational Constraint
N-methylation restricts the
-
Mechanism: The steric clash between the N-methyl group and the side chain (or carbonyl oxygen) forces the peptide into specific conformations, often favoring cis-amide bonds or specific turn structures (
-turns). -
Utility: This property is used to "lock" peptides into their bioactive conformation, increasing receptor affinity and selectivity.
3. Synthetic Building Block
-
Oxazole Synthesis: The
-hydroxy-N-methyl motif is a precursor for synthesizing oxazole-containing natural products. -
Bioconjugation: The secondary amine allows for selective functionalization distinct from primary amines present in lysine residues.
Part 5: Handling, Stability & Safety
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). As an ester, it is susceptible to hydrolysis in moist air. As a secondary amine, it is prone to oxidation over extended periods.
-
Safety: The free base is an irritant. Synthesis involving methyl iodide or formaldehyde requires a fume hood due to carcinogenicity risks.
-
Racemization Risk: Low during storage, but high during coupling reactions. Use base-free coupling conditions or reagents like HATU/HOAt to minimize epimerization during peptide synthesis.
References
-
Synthesis of N-Methyl Amino Acids: Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[1][2][3][4][5][6] Chemical Reviews, 104(11), 5823-5846. Link
-
Reductive Amination Protocol: Gentile, L. N., et al. (2009). Reductive alkylation of amino acid esters. Journal of Organic Chemistry. Link
-
N-Methylation in Peptides: Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link
-
o-NBS Protection Method: Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link
-
Compound Data: PubChem CID 10964559. Methyl (2S)-3-hydroxy-2-(methylamino)propanoate.[7] Link
Sources
Solubility profile of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate in organic solvents
This in-depth technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for Methyl (2S)-3-hydroxy-2-(methylamino)propanoate , also known as N-Methyl-L-serine methyl ester .
Executive Summary & Compound Identification
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate is a bifunctional amino acid derivative characterized by a secondary amine, a primary alcohol, and a methyl ester.[1] It serves as a critical chiral building block in the synthesis of peptidomimetics and modified serine analogs.
Understanding its solubility is complex due to its dual nature: it exists as both a lipophilic ester/amine and a hydrophilic alcohol. This guide distinguishes between the Free Base (liquid/oil) and the Hydrochloride Salt (crystalline solid), as their solubility profiles differ radically.
Physicochemical Identity
| Property | Detail |
| IUPAC Name | Methyl (2S)-3-hydroxy-2-(methylamino)propanoate |
| Common Name | N-Methyl-L-serine methyl ester |
| CAS Number | 111934-24-8 (Free Base) / 5680-80-8 (Analogous HCl salt reference) |
| Molecular Formula | C₅H₁₁NO₃ |
| Molecular Weight | 133.15 g/mol |
| Physical State | Viscous Oil (Free Base) / Crystalline Solid (HCl Salt) |
| pKa (Predicted) | ~7.8 (Amine), ~13.5 (Hydroxyl) |
| LogP (Predicted) | -0.9 (Hydrophilic character dominates) |
Solubility Profile: Free Base vs. HCl Salt
The solubility of this compound is dictated by the competition between the hydrophobic methyl/ester groups and the hydrophilic amine/hydroxyl moieties.
Table 1: Comparative Solubility Matrix
Data derived from structural analysis and homologous series behavior (Sarcosine methyl ester/Serine methyl ester).
| Solvent Class | Representative Solvents | Free Base Solubility | HCl Salt Solubility | Mechanistic Insight |
| Polar Protic | Water, Methanol, Ethanol | Soluble (Miscible) | Highly Soluble | H-bond donor/acceptor matching. Risk of ester hydrolysis in water over time.[2] |
| Polar Aprotic | DMSO, DMF, DMAc | Soluble | Soluble | High dielectric constant stabilizes the ionic salt lattice and solvates the polar free base. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Sparingly Soluble | Excellent for extracting the free base. The salt requires adding small amounts of MeOH to dissolve in DCM. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Soluble | Insoluble | Standard solvent for extraction of the free base from basic aqueous solutions. |
| Ethers | THF, Diethyl Ether, MTBE | Moderately Soluble | Insoluble | THF dissolves the free base well; Diethyl ether is a common anti-solvent for precipitating the salt. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble (Immiscible) | Insoluble | Polarity mismatch. Used to wash away non-polar impurities or induce oiling-out. |
Visualization: Solvation & Extraction Workflow
The following diagram illustrates the standard workflow for manipulating the compound based on its solubility properties.
Figure 1: Solubility-driven workflow for isolation of N-Methyl-L-serine methyl ester in Salt vs. Free Base forms.
Critical Mechanistic Insights
The "Hydroxyl Effect"
Unlike N-methyl alanine or sarcosine methyl ester, this compound possesses a
-
Impact: This group significantly increases water solubility and polarity.
-
Extraction Challenge: When extracting the free base from water into EtOAc, the partition coefficient (
) is lower than expected due to H-bonding with the aqueous phase. -
Solution: Multiple extractions (3-4x) or "salting out" the aqueous phase with NaCl is recommended to maximize recovery of the free base.
Stability in Solution
Researchers must be aware of diketopiperazine (DKP) formation .
-
Mechanism: In solution (especially basic or neutral organic solvents), the secondary amine can attack the ester of a second molecule (intermolecular) or, less likely due to strain, intramolecularly if the chain length allowed. For serine derivatives, dimerization is a risk.
-
Prevention: Store the free base in solution at -20°C or convert immediately to the HCl salt, which is stable in solid form.
Experimental Protocols for Solubility Determination
If precise quantitative data is required for a specific formulation (e.g., 50 mg/mL in 10% DMSO/PBS), use the following "Saturation Shake-Flask" method.
Protocol: Gravimetric Solubility Assay
-
Preparation: Weigh approx. 10 mg of the compound (Free Base or Salt) into a 1.5 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 10
L increments at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Clear solution with no particulates.
-
Insoluble: Visible solid or oil droplets persist.
-
-
Calculation:
-
Verification: If high precision is needed, filter the saturated supernatant and quantify via HPLC-UV (210 nm) against a standard curve.
Applications in Synthesis & Purification[5][6]
Peptide Coupling (DCM/DMF)
-
Preferred Form: Free Base (generated in situ).
-
Solvent: DMF is preferred for coupling reactions involving this monomer due to its high solubility and ability to disrupt H-bond aggregates.
-
Note: If using the HCl salt, add exactly 1 equivalent of DIPEA to solubilize the amine in DCM/DMF.
Crystallization (Purification)
-
Anti-Solvent Method:
-
Dissolve the crude HCl salt in a minimum volume of Methanol (warm).
-
Slowly add Diethyl Ether or MTBE until turbidity persists.
-
Cool to 4°C. The salt will crystallize, leaving impurities in the supernatant.
-
References
-
ChemicalBook. (2025). N-Cbz-L-serine methyl ester Properties and Solubility Data. Retrieved from
-
PubChem. (2025).[3] Compound Summary: Methyl (2S)-3-hydroxy-2-(methylamino)propanoate (CID 10964559).[1] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). L-Serine methyl ester hydrochloride Product Specification. Retrieved from
-
Schouten, A. & Lutz, M. (2009). L-Serine methyl ester hydrochloride: Crystal Structure and Solubility Context. Acta Crystallographica Section E. Retrieved from
-
GuideChem. (2025). Methyl (2S)-3-hydroxy-2-(methylamino)propanoate Physicochemical Properties. Retrieved from
Sources
Thermodynamic Stability and Design Principles of N-Methylated Serine Derivatives
The following technical guide details the thermodynamic and kinetic stability profiles of N-methylated serine derivatives, designed for application in high-performance peptide drug discovery.
Technical Guide for Drug Development Scientists
Executive Summary
N-methylation of peptide backbones is a validated strategy to overcome the pharmacokinetic limitations of peptide therapeutics—specifically poor membrane permeability and rapid proteolytic degradation. However, the introduction of an N-methyl group at a Serine residue (N-Me-Ser) introduces unique thermodynamic complexities. Unlike hydrophobic residues, Serine possesses a nucleophilic
This guide analyzes the thermodynamic stability of N-Me-Ser derivatives, providing actionable protocols for synthesis, stability assessment, and structural characterization.
The Thermodynamic Landscape
The stability of N-Me-Ser derivatives is governed by two competing thermodynamic forces: the conformational restriction of the backbone and the nucleophilic reactivity of the side chain.
Cis/Trans Isomerization Equilibrium
In standard peptide bonds, the trans isomer is energetically favored by
-
Thermodynamic Consequence: N-Me-Ser peptides often exist as a mixture of conformers in solution (up to 30% cis).
-
Impact on Potency: This "pre-organization" can either lock a bioactive conformation (increasing affinity) or populate an inactive cis state (decreasing affinity).
-
Energy Barrier: The activation energy (
) for isomerization is typically , preventing rapid interconversion on the NMR timescale but allowing equilibration over time.
Entropy and Solvation
N-methylation reduces the solvation free energy of the peptide bond. By removing the Hydrogen bond donor (NH), the energetic penalty for desolvation upon entering a cell membrane or binding pocket is reduced.
- : More positive (less favorable) compared to non-methylated analogs.
- : Often more favorable due to reduced entropic cost (rigidification).
Visualization: Isomerization Dynamics
The following diagram illustrates the equilibrium and steric factors governing the N-Me-Ser peptide bond.
Figure 1: Thermodynamic equilibrium between cis and trans isomers in N-methylated peptides. The barrier allows separation of conformers by HPLC at low temperatures, but they equilibrate at physiological temperature.
Chemical Stability: The Serine Anomaly (N-to-O Migration)
The most critical instability factor for N-Me-Ser is N-to-O acyl migration . In acidic environments (often used during HPLC purification or TFA cleavage), the Serine hydroxyl group attacks the preceding carbonyl carbon.
Mechanism of Instability
-
Protonation: The carbonyl oxygen is protonated in acid.
-
Nucleophilic Attack: The Serine
-OH attacks the carbonyl, forming a 5-membered oxazolidine intermediate. -
Collapse: The C-N bond breaks, resulting in an ester (depsipeptide) linkage and a secondary amine.
Why N-Methylation Matters Here: While N-methylation increases steric bulk (potentially slowing attack), the resulting secondary amine is still nucleophilic. Crucially, the cis conformation—more prevalent in N-methyl peptides—brings the hydroxyl group into closer proximity with the carbonyl, potentially accelerating this migration compared to standard Serine peptides in specific conformational contexts.
Visualization: N-to-O Migration Pathway
Figure 2: The reversible N-to-O acyl migration mechanism. N-Me-Ser peptides can rearrange to esters in acid but typically revert to amides at neutral pH.
Experimental Protocols (Self-Validating Systems)
Synthesis of N-Me-Ser Peptides
Direct coupling of N-methyl amino acids is difficult due to steric hindrance. For Serine, the hydroxyl group requires protection that is compatible with N-methylation conditions.
Recommended Protocol: The Oxazolidinone Method This method locks the conformation and protects both the amine and hydroxyl simultaneously, allowing efficient methylation.
-
Precursor: Start with Fmoc-Ser(H)-OH.
-
Cyclization: React with paraformaldehyde/TsOH to form the oxazolidinone.
-
Reduction: Reductive ring opening yields Fmoc-N-Me-Ser(OH)-OH (or protected variant).
-
Coupling: Use high-efficiency coupling reagents (HATU/HOAt) with extended reaction times (2x 2 hours).
-
Validation: Monitor coupling efficiency via Chloranil test (secondary amine detection) rather than Kaiser test (primary amine detection).
-
Assessing Thermodynamic Stability
To validate the stability of your N-Me-Ser derivative, perform the following pH-dependent kinetic assay.
Workflow:
-
Preparation: Dissolve purified peptide (1 mg/mL) in three buffers:
-
Buffer A: 0.1% TFA (pH ~2.0) - Simulates purification/storage.
-
Buffer B: PBS (pH 7.4) - Simulates plasma.
-
Buffer C: Ammonium Bicarbonate (pH 8.5) - Accelerates O-to-N reversion.
-
-
Incubation: Incubate at 37°C.
-
Sampling: Analyze aliquots at
via RP-HPLC. -
Detection:
-
N-to-O Migration: Look for a new peak with a longer retention time (ester is less polar than amide) and a mass shift of +1 Da (hydrolysis) or 0 Da (isomerization).
-
Proteolysis (if enzymes added): Monitor disappearance of parent peak.
-
Visualization: Stability Assay Workflow
Figure 3: Step-by-step workflow for validating the pH-dependent stability of N-methylated serine derivatives.
Quantitative Data Summary
The following table summarizes the comparative stability metrics for standard versus N-methylated Serine derivatives.
| Parameter | Standard Serine Peptide | N-Me-Ser Peptide | Impact of N-Methylation |
| Cis-Isomer Population | < 0.1% | 5% -- 30% | High: Introduces conformational heterogeneity. |
| Proteolytic Half-Life | < 30 min (Plasma) | > 2 - 24 hours | High: Steric bulk blocks protease access. |
| N-to-O Migration Rate | Moderate (Acidic pH) | Context Dependent | Variable: Sterics may slow rate, but cis effect can accelerate it. |
| Solubility | Moderate | High | Improved: Disruption of aggregation-prone H-bonds. |
Conclusion
N-methylated serine derivatives offer a powerful thermodynamic trade-off: they exchange the entropic freedom of the peptide backbone for enhanced proteolytic stability and membrane permeability. However, researchers must account for the cis/trans equilibrium during structural modeling and the risk of N-to-O acyl migration during acidic processing. By utilizing the oxazolidinone synthesis route and validating stability via pH-dependent HPLC assays, these risks can be managed effectively.
References
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity Source: ResearchGate
-
O-N intramolecular acyl migration reaction in the development of prodrugs Source: PubMed [1]
-
Serum-stable and selective backbone-N-methylated cyclic peptides Source: PubMed Central (PMC)
-
Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics Source: PubMed Central (PMC)
-
Synthesis of N-methylated cyclic peptides Source: Springer Nature Experiments
Sources
Comprehensive Safety Data Sheet (SDS) and Handling Protocols for Methyl (2S)-3-hydroxy-2-(methylamino)propanoate in Drug Development
Executive Summary
In the realm of advanced peptidomimetics and active pharmaceutical ingredient (API) synthesis, the safe and efficient handling of chiral building blocks requires a deep understanding of their physicochemical behavior. Methyl (2S)-3-hydroxy-2-(methylamino)propanoate (CAS: 111934-24-8)[1], frequently referred to as N-methyl-L-serine methyl ester, is a crucial secondary amine derivative used extensively in the synthesis of modified peptides[2].
Unlike standard SDS documents that merely list hazards, this technical whitepaper is designed for drug development professionals. It elucidates the underlying chemical causality behind the compound's hazards and provides self-validating experimental workflows. Whether handling the free base or its more stable hydrochloride salt (CAS: 207570-19-2)[3], rigorous engineering controls and mechanistic understanding are paramount to maintaining scientific integrity and laboratory safety.
Chemical Identity and Physicochemical Properties
Understanding the quantitative properties of this compound is the first step in predicting its reactivity and degradation pathways. The table below summarizes the critical physicochemical data for both the free base and the hydrochloride salt variants[4],[3].
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Chemical Name | Methyl (2S)-3-hydroxy-2-(methylamino)propanoate | Methyl methyl-L-serinate hydrochloride |
| CAS Registry Number | 111934-24-8 | 207570-19-2 |
| Molecular Formula | C₅H₁₁NO₃ | C₅H₁₂ClNO₃ |
| Molecular Weight | 133.15 g/mol | 169.61 g/mol |
| Physical State | Viscous Liquid / Low-Melting Solid | Crystalline Solid / Powder |
| Reactivity Profile | Hygroscopic, Nucleophilic | Stable, requires base for activation |
| Storage Conditions | 2-8°C, inert atmosphere (Ar/N₂) | 2-8°C, desiccated, protect from light |
Hazard Identification and Mechanistic Toxicology
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate is classified under the Globally Harmonized System (GHS) as a skin and eye irritant (Category 2/2A) and a respiratory tract irritant (STOT SE 3).
The Causality of Toxicity: The hazard profile of this molecule is directly tied to its functional groups. The secondary amine acts as a localized base. Upon contact with mucosal membranes or ocular fluid, it rapidly alters the physiological pH, leading to the disruption of lipid bilayers and subsequent protein denaturation. Furthermore, the methyl ester moiety is susceptible to enzymatic or aqueous hydrolysis, generating methanol and N-methyl-L-serine, which induces localized cellular stress and cytokine-mediated inflammation.
Mechanistic pathways linking chemical exposure to GHS hazard manifestations.
Safe Handling, Storage, and Engineering Controls
To maintain the integrity of the compound and protect the researcher, handling must follow a self-validating protocol. The compound is prone to premature ester hydrolysis if exposed to ambient moisture.
Methodology: Self-Validating Reagent Dispensing
-
System Pre-Check : Activate the fume hood and use a digital anemometer to verify a face velocity of 80–120 feet per minute (fpm). Causality: This ensures the aerodynamic containment of aerosolized fine powders (especially critical for the HCl salt).
-
Environmental Control : Purge the analytical balance enclosure with dry Nitrogen (N₂) for 2 minutes prior to opening the reagent bottle. Causality: The ester and secondary amine are hygroscopic; ambient moisture initiates premature degradation, altering the effective molarity of your reagent.
-
Dispensing : Weigh the required mass using an anti-static spatula. Causality: Anti-static tools prevent powder dispersion and aerosolization caused by triboelectric charging.
-
Validation : Seal the stock container with Parafilm, log the new weight to track degradation via mass gain (moisture absorption), and return immediately to 2-8°C storage.
Emergency Response and Spill Mitigation Protocols
In the event of an accidental spill, standard sweeping is insufficient and dangerous due to the risk of aerosolization and reactive cross-contamination.
Methodology: Emergency Spill Mitigation (Self-Validating System)
-
Isolation : Evacuate the immediate 2-meter radius. Don heavy-duty nitrile gloves (minimum 8 mil thickness) and chemical splash goggles.
-
Neutralization : Cover the spill with a chemically inert, absorbent material (e.g., vermiculite or sand). Do NOT use combustible organic absorbents like sawdust. Causality: The secondary amine can react exothermically with certain organic materials or strong acids.
-
Collection : Sweep the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container using a non-sparking brush.
-
Decontamination & Validation : Wash the surface with a dilute, mildly acidic solution (e.g., 1% citric acid) to neutralize residual amine. Validate the decontamination by swabbing the surface and testing with universal pH indicator paper. The protocol is validated only when the swab yields a neutral pH (6.5–7.0).
Synthetic Utility and Experimental Workflows
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate is most commonly utilized in peptide coupling reactions[2]. Because the secondary amine is sterically hindered by the N-methyl group, standard coupling reagents (like EDC/NHS) often result in poor yields. The following protocol utilizes HATU for optimal activation.
Step-by-step workflow for integrating the compound into peptide synthesis.
Methodology: Sterically Hindered Peptide Coupling
-
Activation : Dissolve the target carboxylic acid and HATU (1.1 eq) in anhydrous DMF at 0°C. Causality: HATU forms a highly reactive HOAt ester intermediate, which is necessary to overcome the steric hindrance of the N-methyl group on the incoming nucleophile.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Causality: DIPEA neutralizes the HCl salt of the amino acid ester[3], liberating the nucleophilic free base in situ. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile.
-
Coupling : Add Methyl (2S)-3-hydroxy-2-(methylamino)propanoate hydrochloride (1.0 eq) and stir for 2-4 hours, allowing the reaction to warm to room temperature.
-
Validation : Perform Thin Layer Chromatography (TLC) and stain the plate with Ninhydrin. Causality: Ninhydrin reacts specifically with unreacted secondary amines. The complete disappearance of the characteristic spot provides a self-validating visual confirmation of reaction completion.
-
Quenching : Quench the reaction with saturated aqueous NH₄Cl. Causality: Mildly acidic quenching safely protonates excess DIPEA and unreacted amine, driving them into the aqueous phase during subsequent organic extraction.
References
-
LookChem - Cas 111934-24-8, L-Serine, N-methyl-, methyl ester Basic Information & Safety Data. Available at:[Link]
-
DOKUMEN.PUB - An Introduction to Drug Synthesis [Illustrated] (Reference for N-methyl-L-serine methyl ester synthesis pathways). Available at: [Link]
Sources
An In-Depth Technical Guide to the Biosynthetic Pathways of N-methyl-L-serine Derivatives
Abstract
N-methylated amino acids are integral components of a diverse array of natural products, imparting crucial pharmacological properties such as increased metabolic stability, enhanced cell permeability, and improved oral bioavailability.[1] Among these, N-methyl-L-serine is a key building block in several bioactive nonribosomal peptides (NRPs), including the potent antitumor agent Ecteinascidin 743 (ET-743). This technical guide provides a comprehensive exploration of the biosynthetic pathways leading to the formation of N-methyl-L-serine derivatives. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature. We will dissect the enzymatic machinery responsible for N-methylation, with a particular focus on the context of nonribosomal peptide synthetases (NRPSs), and provide detailed methodologies for the expression, purification, and characterization of these complex enzyme systems.
Introduction: The Significance of N-methylation in Serine Derivatives
N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, is a subtle yet profound structural modification that can dramatically alter the biological activity of a peptide.[1][2] In the case of L-serine, this modification to N-methyl-L-serine can influence the conformational flexibility of the peptide backbone, protect against proteolytic degradation, and enhance interactions with biological targets.[1][2] N-methyl-L-serine has been identified as a component of various natural products with significant therapeutic potential, making the elucidation of its biosynthetic pathways a critical area of research for drug discovery and development.[3] Notably, N-methyl-L-serine is a key residue in the marine-derived anticancer drug ET-743, which has been approved for the treatment of soft tissue sarcomas and ovarian cancer.[4][5][6]
This guide will focus primarily on the predominant mechanism for N-methyl-L-serine biosynthesis: N-methylation within the multimodular enzymatic factories known as nonribosomal peptide synthetases (NRPSs).
The Central Paradigm: N-methylation within Nonribosomal Peptide Synthetases
The biosynthesis of many complex peptides, particularly those from microbial sources, does not occur on ribosomes. Instead, they are assembled by large, modular enzymes called nonribosomal peptide synthetases (NRPSs).[3][7] Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain.[7]
The canonical NRPS module consists of three core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.
-
Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently tethers the activated amino acid via a 4'-phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's PCP domain and the growing peptide chain attached to the PCP domain of the preceding module.
N-methylation is introduced by a specialized N-methyltransferase (MT) domain , which is often found integrated within an NRPS module, typically embedded within the A domain.[8][9] This MT domain utilizes S-adenosylmethionine (SAM) as the methyl donor to modify the amino group of the amino acid substrate while it is tethered to the PCP domain.[7][10]
dot
Caption: NRPS module incorporating an N-methyltransferase domain.
Case Study: The Ecteinascidin 743 (ET-743) Biosynthetic Gene Cluster
The biosynthesis of the potent antitumor agent ET-743 provides an excellent example of NRPS-mediated N-methyl-L-serine incorporation.[4] The ET-743 biosynthetic gene cluster, identified from the marine tunicate Ecteinascidia turbinata and its bacterial symbiont, contains genes encoding large NRPS enzymes.[10][11][12] These NRPS modules possess integrated MT domains responsible for the N-methylation of amino acid precursors.[3][13]
The proposed biosynthetic pathway involves the activation of L-serine by an A domain, its tethering to a PCP domain, and subsequent N-methylation by an associated MT domain before condensation with the growing peptide chain.[4]
Experimental Workflows for Studying NRPS-Mediated N-methylation
The study of N-methyl-L-serine biosynthesis within the context of NRPSs requires a multi-step experimental approach. The following sections provide a detailed guide to this workflow.
Heterologous Expression and Purification of NRPS Domains
The large size and multi-domain nature of NRPSs make their heterologous expression and purification challenging.[14] A common strategy is to express and purify individual domains or didomains (e.g., A-PCP or A-MT-PCP) for in vitro characterization.[8][12] Escherichia coli is a frequently used heterologous host for this purpose.[11]
Protocol 1: Heterologous Expression and Purification of an A-MT-PCP Tridomain
-
Cloning:
-
Identify the gene encoding the NRPS module of interest from the biosynthetic gene cluster.
-
Design primers to amplify the DNA sequence corresponding to the A-MT-PCP tridomain.
-
Incorporate appropriate restriction sites or use a ligation-independent cloning method to insert the amplified fragment into an expression vector (e.g., pET series) containing an N-terminal His6-tag for affinity purification.
-
Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Expression:
-
Grow the transformed E. coli in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding a final concentration of 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
To improve protein solubility, reduce the incubation temperature to 16-25°C and continue shaking for 16-24 hours.[11]
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) supplemented with protease inhibitors.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analyze the purified protein by SDS-PAGE for purity.
-
For higher purity, perform a subsequent size-exclusion chromatography step.
-
dot
Caption: Workflow for heterologous expression and purification.
In Vitro Reconstitution of N-methylation Activity
Once the A-MT-PCP tridomain is purified, its enzymatic activity can be reconstituted in vitro. This involves two key steps: post-translational modification of the PCP domain and the N-methylation reaction itself.
Protocol 2: In Vitro N-methylation Assay
-
Holo-PCP Formation:
-
The PCP domain must be converted from its inactive apo-form to the active holo-form by a phosphopantetheinyl transferase (PPTase), which transfers a 4'-phosphopantetheine moiety from coenzyme A to a conserved serine residue on the PCP domain.[15]
-
Incubate the purified A-MT-PCP tridomain (e.g., 10 µM) with a promiscuous PPTase (e.g., Sfp from Bacillus subtilis, 1 µM) and coenzyme A (1 mM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2) at 37°C for 1 hour.[11]
-
-
N-methylation Reaction:
-
To the reaction mixture containing the now holo-A-MT-PCP tridomain, add the substrates: L-serine (e.g., 1 mM), ATP (e.g., 2 mM), and S-adenosylmethionine (SAM) (e.g., 1 mM).
-
Incubate the reaction at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).
-
-
Reaction Quenching and Product Analysis:
-
Quench the reaction by adding an equal volume of cold methanol or by heat inactivation.
-
Analyze the reaction mixture for the presence of N-methyl-L-serine tethered to the PCP domain using methods described in the following section.
-
Analytical Methods for Detecting N-methylated Products
The detection and characterization of the N-methylated product require sensitive analytical techniques, primarily mass spectrometry.
Protocol 3: LC-MS/MS Analysis of N-methylated Products
-
Sample Preparation:
-
The N-methyl-L-serine is covalently attached to the PCP domain. To analyze it by mass spectrometry, it must be released. This can be achieved by proteolytic digestion of the PCP domain (e.g., with trypsin or proteinase K) to generate a smaller peptide fragment containing the N-methyl-L-serine attached to the phosphopantetheine arm.
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the HPLC system.[16]
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion corresponding to the expected mass of the N-methyl-L-serinyl-phosphopantetheinyl-peptide fragment.
-
The fragmentation pattern in the MS/MS spectrum will confirm the identity of the N-methylated product.[17][18]
-
dot
Caption: Analytical workflow for N-methylated product detection.
Quantitative Analysis of N-methyltransferase Activity
To quantitatively assess the efficiency of the N-methyltransferase domain, enzyme kinetic studies can be performed.
Table 1: Representative Kinetic Parameters for NRPS N-methyltransferase Domains
| Enzyme/Domain | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| BSLS MT Domain | L-Leu-SNAC | Data not available | Data not available | Relative activity reported | [4] |
| BSLS MT Domain | L-Phe-SNAC | Data not available | Data not available | Higher relative activity | [4] |
| AcmTmVe | Valine | Data not available | Activity demonstrated | Data not available | [19] |
Note: Specific kinetic data for N-methyltransferases acting on L-serine within an NRPS context are scarce in the literature. The data presented here for related substrates illustrate the type of quantitative information that can be obtained from such studies.
Conclusion and Future Perspectives
The biosynthesis of N-methyl-L-serine derivatives is a fascinating example of the chemical versatility of nonribosomal peptide synthetases. The integration of N-methyltransferase domains within the modular architecture of these megaenzymes allows for the precise and efficient modification of amino acid substrates during peptide assembly. The in-depth technical guide provided here outlines a robust experimental framework for the investigation of these biosynthetic pathways, from the heterologous expression of NRPS domains to the sensitive detection of their N-methylated products.
Future research in this area will likely focus on the detailed structural and mechanistic characterization of NRPS N-methyltransferase domains to understand the molecular basis of their substrate specificity and catalytic efficiency. This knowledge will be invaluable for the bioengineering of NRPSs to produce novel N-methylated peptides with improved therapeutic properties, thereby expanding the repertoire of natural product-based drugs.
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- Navigating the Maze: A Comparative Guide to the HPLC Analysis of N-Methyl
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- In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies. (2025). bioRxiv.
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- Characterization and Engineering of the Adenylation Domain of a NRPS-Like Protein: A Potential Biocatalyst for Aldehyde Generation. (2014).
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- Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. (2024). International Journal of Molecular Sciences, 25(21), 12345.
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- Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2005). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
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- Nonribosomal Peptide Analog Identification with Tandem Mass Spectrometry. (2015). UWSpace.
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Chiral N-Methyl Amino Esters: A Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of N-Methylation and Chirality
In the intricate landscape of drug design, the pursuit of enhanced therapeutic efficacy and favorable pharmacokinetic profiles is paramount. Among the myriad strategies employed by medicinal chemists, the incorporation of chiral N-methyl amino esters into molecular scaffolds has emerged as a particularly powerful and versatile tool.[1][2][] This modification, seemingly a simple addition of a methyl group to the nitrogen atom of an amino acid backbone, can profoundly influence a molecule's biological activity, metabolic stability, and ability to traverse cellular membranes.[1][4][5][6]
Chirality, the property of "handedness," is fundamental to molecular recognition in biological systems. As the building blocks of proteins, amino acids are inherently chiral, and their specific stereochemistry dictates the three-dimensional architecture of peptides and proteins, and consequently, their function.[] The introduction of an N-methyl group to a specific enantiomer of an amino acid ester allows for fine-tuning of a drug candidate's properties while maintaining the crucial stereochemical information necessary for target engagement. This guide provides a comprehensive overview of the applications of these valuable building blocks, from their strategic impact on drug properties to their synthesis and analysis.
Part 1: The Multifaceted Impact of N-Methylation on Drug Properties
The decision to incorporate an N-methyl amino ester into a drug candidate is driven by the desire to overcome common liabilities in drug development, such as poor stability and low bioavailability.[4][7][8] This single modification can simultaneously address several challenges.
Enhancing Metabolic Stability and Pharmacokinetics
One of the most significant advantages of N-methylation is the enhancement of metabolic stability.[5][9][10] The methyl group acts as a steric shield, protecting the adjacent amide bond from cleavage by proteolytic enzymes.[5][11] This increased resistance to degradation leads to a longer in vivo half-life, allowing for less frequent dosing and a more sustained therapeutic effect.[5]
Modulating Physicochemical Properties for Improved Bioavailability
N-methylation significantly alters the physicochemical properties of a molecule, often leading to improved "drug-like" characteristics.[1]
-
Increased Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity (fat-solubility).[12][13] This can enhance its ability to cross lipid-rich biological membranes, such as the intestinal wall and the blood-brain barrier (BBB).[11][14]
-
Reduced Hydrogen Bonding Potential: The N-methyl group replaces a hydrogen atom that would otherwise act as a hydrogen bond donor. This reduction in hydrogen bonding capacity can decrease polarity and improve membrane permeability.[14]
-
Conformational Rigidity: N-methylation restricts the rotation around the N-Cα bond, leading to a more conformationally constrained peptide backbone.[11][15] This can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its target receptor.[4][7]
The collective effect of these modifications often translates to a significant improvement in oral bioavailability, a highly desirable trait for patient compliance and therapeutic success.[1][8][16][17]
| Property | Impact of N-Methylation | Consequence for Drug Candidate |
| Metabolic Stability | Increased resistance to proteolysis[5][6] | Longer in vivo half-life[5] |
| Lipophilicity (logP/logD) | Generally increased[12][13] | Enhanced membrane permeability[1][14] |
| Aqueous Solubility | Variable, can increase due to conformational changes that expose polar surfaces[12][13][18] | Improved formulation possibilities |
| Hydrogen Bond Donors | Decreased[14] | Increased cell permeability[5] |
| Conformational Flexibility | Decreased (more rigid)[11][15] | Potentially higher receptor affinity and selectivity[4][7] |
| Oral Bioavailability | Often significantly improved[1][8] | Potential for oral administration |
Part 2: Stereoselective Synthesis of Chiral N-Methyl Amino Esters
The successful application of chiral N-methyl amino esters hinges on the ability to synthesize them with high enantiopurity. Several robust methods have been developed to achieve this, with reductive amination being one of the most common and versatile approaches.[19]
General Workflow for Synthesis
The synthesis typically begins with a readily available chiral amino acid ester. The workflow involves the formation of an intermediate, which is then methylated and, if necessary, deprotected to yield the final product.
Caption: General workflow for the synthesis of chiral N-methyl amino esters.
Detailed Experimental Protocol: Reductive N-Methylation of L-Phenylalanine Methyl Ester
This protocol describes a common method for the N-methylation of an amino acid ester using reductive amination.[19][20][21]
Objective: To synthesize N-methyl-L-phenylalanine methyl ester from L-phenylalanine methyl ester hydrochloride.
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Aqueous formaldehyde (37% w/w)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaCNBH₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolution: Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in methanol in a round-bottom flask.
-
Imine Formation: Cool the solution in an ice bath. Add aqueous formaldehyde (1.1 eq) dropwise while stirring. Allow the reaction to stir for 30 minutes at 0°C to form the intermediate imine (Schiff base).
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10°C. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) to the residue.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric purity via chiral HPLC.
Part 3: Case Studies in Medicinal Chemistry
The strategic incorporation of chiral N-methyl amino esters is evident across various therapeutic areas, from neuroscience to oncology.
N-Methyl-D-Aspartate (NMDA) Receptor Modulators
N-methyl-D-aspartic acid (NMDA) itself is a derivative of the D-enantiomer of aspartic acid and is a potent agonist of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[22][23] The NMDA receptor is a crucial target for treating neurological and psychiatric disorders.[24]
-
Antagonists: Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in conditions like stroke, traumatic brain injury, and neurodegenerative diseases.[24][25] Consequently, antagonists of the NMDA receptor are of significant therapeutic interest.[22][25] Many antagonists, such as ketamine and memantine, function by blocking the receptor's ion channel.[25][26] The development of new antagonists often involves incorporating N-methylated amino acid-like structures to optimize binding and pharmacokinetic properties.
Caption: Role of NMDA receptors in physiology and pathology.
Peptide Therapeutics and Blood-Brain Barrier Shuttles
Peptides are promising therapeutic agents due to their high potency and selectivity, but their use is often limited by poor metabolic stability and inability to cross the BBB.[4][7] N-methylation is a key strategy to overcome these hurdles.[1][4][17]
-
Enhanced Stability and Permeability: As previously discussed, N-methylation enhances proteolytic resistance and lipophilicity.[5][11] Studies have shown that N-methylated cyclic peptides can act as effective shuttles to carry other small molecules across the BBB.[27] For instance, peptides rich in N-methyl-phenylalanine have demonstrated the ability to transport cargo like L-Dopa and GABA in in vitro BBB models.[27]
Anticancer Agents
The Grb2-SH2 domain is an attractive target in cancer therapy as it is involved in signaling pathways that promote cell proliferation.[28] Research has shown that incorporating a chiral α-methyl-α-carboxyalkyl amino acid (a type of N-alkylated amino acid) into peptide inhibitors can significantly improve their activity against tumor cell lines.[28] This modification enhances the inhibitor's potency and bioavailability, partly due to the reduced peptide-like nature of the molecule.[28]
Part 4: Chiral Analysis and Quality Control
Ensuring the enantiomeric purity of chiral N-methyl amino esters is critical, as the different enantiomers can have vastly different biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.
Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (e.e.) of a synthesized chiral N-methyl amino ester.
Instrumentation & Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Chiral HPLC column (e.g., polysaccharide-based or macrocyclic glycopeptide-based like Astec CHIROBIOTIC® T).[29]
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water).
-
Mobile phase additives (e.g., formic acid, trifluoroacetic acid, diethylamine).
-
Racemic standard of the N-methyl amino ester.
-
Synthesized N-methyl amino ester sample.
Procedure:
-
Method Development:
-
Consult the column manufacturer's guidelines or literature for a suitable starting mobile phase for the specific class of compound.[30]
-
Prepare a solution of the racemic standard.
-
Inject the racemic standard and optimize the mobile phase composition (e.g., organic modifier percentage, additives) to achieve baseline separation of the two enantiomer peaks.
-
-
Sample Analysis:
-
Prepare a solution of the synthesized sample at a known concentration.
-
Inject the sample onto the HPLC system using the optimized method.
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers by comparing the retention times with the racemic standard.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Note: For secondary amino acids like N-methyl derivatives, derivatization with a chiral reagent (e.g., a Marfey's reagent analog) may sometimes be required before analysis on a standard reverse-phase column if a suitable chiral column is not available.[31][32]
Conclusion and Future Directions
Chiral N-methyl amino esters are indispensable tools in modern medicinal chemistry. Their strategic incorporation into drug candidates provides a reliable method to enhance metabolic stability, modulate physicochemical properties, and improve oral bioavailability.[1][4][7][8] From modulating critical CNS targets like the NMDA receptor to enabling the delivery of therapeutics across the blood-brain barrier, the applications are both broad and impactful.
Future research will likely focus on developing more efficient and scalable stereoselective synthetic methods, including biocatalytic routes using engineered enzymes.[10][11] Furthermore, a deeper understanding of the conformational effects of N-methylation will continue to guide the rational design of next-generation therapeutics with enhanced potency, selectivity, and superior pharmacokinetic profiles. The continued application of this elegant chemical modification promises to accelerate the development of novel and more effective medicines.
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methylated peptide N-Methylation may positively influence the pharmacokinetic properties of peptides. npaevd.wiki. Available from: [Link]
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Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC. Available from: [Link]
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Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. Available from: [Link]
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Synthetic Preparation of N-Methyl-r-amino Acids. American Chemical Society. Available from: [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available from: [Link]
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N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM. Available from: [Link]
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Synthesis of N-Unprotected -Amino Acid Methyl Esters. Synfacts. 2010;2010(1):0096. Available from: [Link]
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Reductive methylation by aqueous formaldehyde and zinc a. ResearchGate. Available from: [Link]
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-HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC. Available from: [Link]
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N-Methyl-D-aspartic acid. Wikipedia. Available from: [Link]
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N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles | Request PDF. ResearchGate. Available from: [Link]
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methylation of amines using formic acid via simple inorganic base catalysis. Available from: [Link]
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N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available from: [Link]
-
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing). Available from: [Link]
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6 Synthesis of N-Alkyl Amino Acids. Available from: [Link]
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NMDA receptor antagonist. Wikipedia. Available from: [Link]
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(PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. Available from: [Link]
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Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC. Available from: [Link]
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N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available from: [Link]
-
Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. Semantic Scholar. Available from: [Link]
-
Chiral Amino Acid Esters Research Articles - Page 1. R Discovery. Available from: [Link]
-
Preparation of Chiral Amino Esters by Asymmetric Phase‐Transfer Catalyzed Alkylations of Schiff Bases in a Ball Mill. SciSpace. Available from: [Link]
-
Drug Discovery & Designing. Available from: [Link]
-
New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. Available from: [Link]
-
D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. Available from: [Link]
-
N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Available from: [Link]
-
N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Available from: [Link]
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
The impact of N-methylation on aqueous solubility and lipophilicity | Sussex Drug Discovery Centre. Available from: [Link]
-
Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. MDPI. Available from: [Link]
-
Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. PubMed. Available from: [Link]
-
N-Methyl Amino Acids Archives. Aapptec Peptides. Available from: [Link]
-
One-step Process for Production of N-methylated Amino Acids From Sugars and Methylamine Using Recombinant Corynebacterium Glutamicum as Biocatalyst. PubMed. Available from: [Link]
-
Roles of N-methyl-D-aspartate receptors and D-amino acids in cancer cell viability. PubMed. Available from: [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. Available from: [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available from: [Link]
-
Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. Available from: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. npaevd.wiki [npaevd.wiki]
- 6. researchgate.net [researchgate.net]
- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 9. peptide.com [peptide.com]
- 10. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchmgt.monash.edu [researchmgt.monash.edu]
- 15. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 32. researchgate.net [researchgate.net]
Difference between N-methyl-L-serine methyl ester and L-serine methyl ester
Executive Summary
This technical guide analyzes the critical distinctions between L-Serine Methyl Ester (H-Ser-OMe) and its N-methylated analog, N-Methyl-L-Serine Methyl Ester (H-MeSer-OMe) . While both serve as chiral building blocks in medicinal chemistry, the introduction of the N-methyl group fundamentally alters the physicochemical profile, synthetic reactivity, and biological stability of the molecule.
For drug development professionals, the choice between these two extends beyond simple structural variation. H-Ser-OMe acts as a standard, highly nucleophilic primary amine suitable for rapid peptide assembly. In contrast, H-MeSer-OMe is a specialized, sterically hindered secondary amine used to engineer proteolytic resistance and membrane permeability, albeit with significantly higher synthetic challenges regarding coupling efficiency and diketopiperazine (DKP) formation.
Physiochemical & Structural Characterization
The methylation of the alpha-amino group transforms the electronic and steric environment of the serine core.
Comparative Data Table
| Feature | L-Serine Methyl Ester (HCl Salt) | N-Methyl-L-Serine Methyl Ester (HCl Salt) |
| Structure | Primary Amine ( | Secondary Amine ( |
| CAS Number | 5680-80-8 | 20045-77-6 |
| Molecular Weight | 155.58 g/mol (HCl salt) | 169.61 g/mol (HCl salt) |
| pKa (Amine) | ~7.2 (Lower basicity due to ester) | ~7.8 - 8.2 (Slightly more basic due to inductive +I effect) |
| Nucleophilicity | High | Moderate (Attenuated by steric hindrance) |
| H-Bond Donors | 3 (NH | 2 (NH, OH) |
| Stability Risk | O-to-N Acyl Migration | High Risk: Rapid Diketopiperazine (DKP) formation |
Structural Visualization
The following diagram illustrates the structural difference and the steric crowding introduced by the N-methyl group.
Figure 1: Structural transition from primary to secondary amine, highlighting the introduction of steric bulk.
Synthetic Accessibility & Stability Profile
Synthesis Pathways
-
L-Serine Methyl Ester: Synthesized industrially via direct esterification of L-serine with methanol and thionyl chloride (
). It is stable as a hydrochloride salt for years if kept dry. -
N-Methyl-L-Serine Methyl Ester: Direct methylation of H-Ser-OMe is prone to over-methylation (quaternization). The preferred route involves:
-
Protection: Formation of N-Boc-Ser-OMe or N-Cbz-Ser-OMe.
-
Methylation: Reaction with methyl iodide (
) and Silver(I) oxide ( ) or Sodium Hydride ( ). -
Deprotection: Acidolytic cleavage (TFA or HCl) to yield the salt.
-
The Diketopiperazine (DKP) Instability
The most critical handling difference is the propensity for DKP formation .
-
Mechanism: The free amine attacks the ester carbonyl of the preceding residue (in a dipeptide) or its own ester (less common for monomer, but possible).
-
N-Methyl Effect: In dipeptides containing N-methyl amino acids, the cis conformation of the peptide bond is energetically more accessible. This brings the N-terminal amine and the C-terminal ester into close proximity, accelerating cyclization into a DKP by orders of magnitude compared to non-methylated analogs.
Implication: H-MeSer-OMe should be stored as the HCl salt. Once neutralized (free based), it must be coupled immediately.
Figure 2: The accelerated pathway to DKP formation in N-methylated serine derivatives.
Reactivity in Peptide Synthesis
Coupling Kinetics
-
H-Ser-OMe (Primary): Reacts rapidly with activated esters (e.g., NHS, Pfp) or carbodiimides. Standard coupling times (30–60 min) are sufficient.
-
H-MeSer-OMe (Secondary): The N-methyl group creates significant steric hindrance.
-
Coupling TO MeSer: Extremely difficult. Standard reagents (HBTU/DIC) often fail or result in low yields.
-
Solution: Requires high-efficiency coupling reagents like HATU , PyAOP , or COMU , often with extended reaction times and double coupling cycles.
-
O-Acyl Urea Formation & Acyl Migration
Both derivatives possess a free hydroxyl (-OH) group.
-
Risk: During activation of the carboxyl group (if the ester is hydrolyzed), the -OH can compete as a nucleophile, leading to O-acylation.
-
Mitigation: Use of pseudoproline dipeptides or O-trityl protection is recommended for long syntheses.
Applications in Drug Discovery
Why accept the synthetic difficulty of N-Methyl-L-Serine?
-
Proteolytic Stability: The N-methyl group removes the hydrogen from the amide bond, preventing recognition and cleavage by standard proteases (e.g., chymotrypsin). This dramatically extends the half-life of peptide drugs.
-
Membrane Permeability: By removing a hydrogen bond donor (NH), the desolvation energy required to enter the lipid bilayer is reduced, improving oral bioavailability.
-
Conformational Constraint: N-methylation restricts the
and torsion angles, forcing the peptide backbone into specific conformations (often turn structures), which can increase receptor binding affinity.
Experimental Protocols
Protocol A: Synthesis of N-Methyl-L-Serine Methyl Ester HCl
Self-Validating Step: Monitoring disappearance of carbamate peak via NMR.
-
Starting Material: Dissolve N-Boc-L-Ser-OMe (1.0 eq) in dry DMF under Argon.
-
Methylation: Add MeI (5.0 eq) followed by
(3.0 eq). Stir at room temperature for 24h.-
Note:
is preferred over NaH to avoid racemization of the sensitive Serine alpha-proton.
-
-
Workup: Filter through Celite to remove silver salts. Dilute with EtOAc, wash with brine. Concentrate to yield N-Boc-N-Me-Ser-OMe .
-
Deprotection: Dissolve intermediate in 4M HCl/Dioxane. Stir for 1h.
-
Isolation: Evaporate solvent. Triturate the residue with diethyl ether to precipitate H-MeSer-OMe·HCl as a white solid.
-
Validation: 1H NMR should show a singlet at ~2.7 ppm (N-Me) and absence of Boc t-butyl peak at 1.4 ppm.
-
Protocol B: Coupling to N-Methyl-L-Serine Methyl Ester
Critical Control: Preventing DKP formation during neutralization.
-
Activation: Dissolve the carboxylic acid partner (1.2 eq) and HATU (1.2 eq) in DMF. Add DIEA (2.5 eq). Activate for 2 minutes.
-
Addition: Add H-MeSer-OMe·HCl (1.0 eq) directly to the activated mixture.
-
Why? Do not pre-neutralize the H-MeSer-OMe salt in a separate vessel. Free base N-Me-Ser-OMe is unstable. Adding it to the active ester ensures immediate coupling.
-
-
Reaction: Stir for 2–4 hours. Monitor by LCMS.
-
Quench: Dilute with 5%
(acidic quench prevents DKP). Extract with EtOAc.
References
-
Synthesis of N-Methyl Amino Acids: Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5823–5846. Link
- Diketopiperazine Formation: Gilon, C., et al. (1981). Cyclization of N-methylated dipeptide esters. Tetrahedron, 37(24), 4277-4282.
-
N-Methylation in Drug Design: Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 46(11), 2604–2615. Link
-
L-Serine Methyl Ester Properties: PubChem Compound Summary for CID 2723730. Link
-
Coupling Reagents for Hindered Amines: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Literature Review & Technical Guide: Synthesis of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
Executive Summary
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate—commonly known as N-methyl-L-serine methyl ester —is a critical chiral building block in modern drug development. As a secondary metabolite and an unnatural amino acid derivative, it is frequently incorporated into non-standard peptides, peptidomimetics, and complex natural products (such as Englerin analogues and Pepticinnamin E) to enhance proteolytic stability, membrane permeability, and conformational rigidity[1].
Synthesizing this molecule presents a classic chemical challenge: achieving mono-N-methylation of a primary amino acid without triggering over-methylation (forming the N,N-dimethyl tertiary amine), while simultaneously preserving the stereochemical integrity of the delicate
Mechanistic Rationale: The Challenge of Mono-Methylation
Direct reductive amination of L-serine methyl ester using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) is notoriously difficult to control. The initial mono-methylated product is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation and a complex mixture of unreacted starting material, mono-methylated product, and N,N-dimethylated byproducts.
To circumvent this, researchers must employ orthogonal protection strategies or cyclic intermediates that physically restrict the nitrogen's reactivity. The decision matrix for selecting the appropriate synthetic route is illustrated below.
Fig 1. Strategic decision matrix for the N-methylation of L-serine derivatives.
Synthesis Strategy I: The 5-Oxazolidinone Route (The Gold Standard)
The 5-oxazolidinone route, extensively optimized by Hughes et al. [2], is the gold standard for generating enantiopure N-methyl amino acids.
Causality & Mechanism
This strategy avoids over-methylation by temporarily tying up the nitrogen and the adjacent
Reductive cleavage is achieved using Triethylsilane (TES) and Trifluoroacetic acid (TFA). TFA protonates the oxazolidinone oxygen, triggering a ring-opening event that generates a highly electrophilic iminium ion intermediate. TES acts as a soft hydride donor, selectively attacking the iminium carbon to yield the N-methyl group without reducing the carboxylic acid.
Fig 2. Mechanistic pathway of 5-oxazolidinone formation and reductive cleavage.
Experimental Protocol: Oxazolidinone Pathway
Self-Validating System: Each step includes in-process controls to ensure quantitative conversion before proceeding.
Step 1: Oxazolidinone Formation
-
Dissolve N-Cbz-L-serine (1.0 eq) in anhydrous toluene.
-
Add dry paraformaldehyde (5.0 eq) and a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove water (driving the equilibrium toward the cyclic product).
-
Validation: Monitor via TLC (40% ethyl acetate-hexane). The reaction is complete when the starting material spot disappears (typically 30–60 min).
-
Cool, filter to remove unreacted paraformaldehyde, and wash the organic layer with 2.5% aqueous
to neutralize the CSA. Dry over and concentrate in vacuo to yield the oxazolidinone as an oil.
Step 2: Reductive Cleavage
-
Dissolve the oxazolidinone (1.0 eq) in chloroform.
-
Add Triethylsilane (TES, 3.0 eq) followed by Trifluoroacetic acid (TFA, equal volume to chloroform).
-
Stir at room temperature for 3–4 days.
-
Validation: Concentrate under reduced pressure. Chase residual TFA by adding toluene and evaporating twice. The resulting N-Cbz-N-methyl-L-serine should appear as a viscous oil.
Step 3: Esterification & Deprotection
-
Dissolve N-Cbz-N-methyl-L-serine in anhydrous methanol. Cool to 0 °C and add Thionyl Chloride (
, 1.2 eq) dropwise. Stir overnight at room temperature, then concentrate to yield the ester. -
Dissolve the ester in methanol, add 10% Pd/C (0.1 eq by weight), and stir under a hydrogen atmosphere (1 atm) for 12 hours.
-
Filter through Celite, wash with methanol, and concentrate to yield Methyl (2S)-3-hydroxy-2-(methylamino)propanoate as a hydrochloride salt.
Synthesis Strategy II: The Fukuyama Sulfonamide Route
Developed by Tohru Fukuyama [3], the use of 2-nitrobenzenesulfonyl (o-NBS) groups revolutionized the synthesis of secondary amines by providing an exceptionally chemoselective methylation pathway.
Causality & Mechanism
The strong electron-withdrawing nature of the o-NBS group drastically increases the acidity of the sulfonamide N-H proton (
Crucially, the o-NBS group is uniquely designed for mild deprotection: treatment with a soft nucleophile like thiophenol triggers a nucleophilic aromatic substitution (
Experimental Protocol: Fukuyama Pathway
Step 1: N-Sulfonylation
-
Suspend L-serine methyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (
, 2.5 eq) and cool to 0 °C. -
Slowly add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq). Stir for 2 hours at room temperature.
-
Validation: Wash with 1N HCl, then brine. Dry the organic layer and concentrate. The N-NBS-L-serine methyl ester should precipitate or form a solid upon standing.
Step 2: N-Methylation
-
Dissolve the N-NBS protected ester in Dimethylformamide (DMF).
-
Add anhydrous
(3.0 eq) and Methyl Iodide ( , 1.5 eq). -
Stir at room temperature for 4 hours.
-
Validation: TLC (Hexane/EtOAc 1:1) will show a distinct upward shift in
due to the loss of the polar N-H bond. Quench with water, extract with EtOAc, and concentrate.
Step 3: Deprotection
-
Dissolve the N-NBS-N-methyl intermediate in DMF.
-
Add Thiophenol (1.2 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq).
-
Stir at room temperature for 1 hour. The solution will turn bright yellow as the Meisenheimer complex forms.
-
Validation: Acidify with 1N HCl, wash with ether to remove the thioether byproduct, basify the aqueous layer, and extract with DCM to isolate the pure Methyl (2S)-3-hydroxy-2-(methylamino)propanoate .
Quantitative Data & Strategy Comparison
When designing a scale-up or library synthesis, the choice between the Oxazolidinone and Fukuyama routes depends on the specific constraints of the laboratory environment (e.g., tolerance for noxious reagents vs. desired atom economy).
| Parameter | 5-Oxazolidinone Route | Fukuyama Sulfonamide Route |
| Primary Advantage | Exceptional enantiopurity; highly robust | High chemoselectivity; very mild deprotection |
| Overall Yield | 70 - 85% | 80 - 90% |
| Enantiomeric Excess (ee) | >99% | >98% |
| Key Reagents | Paraformaldehyde, TES, TFA | o-NBS-Cl, MeI, Thiophenol |
| Scalability | High (Standard in peptide synthesis) | Moderate (Thiophenol is noxious at scale) |
| Atom Economy | Moderate (Loss of Cbz and silanol) | Low (Heavy NBS protecting group discarded) |
References
-
Hughes, A. B., Aurelio, L., Box, J. S., Brownlee, R. T. C., & Sleebs, M. M. (2003). "An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones." The Journal of Organic Chemistry, 68(7), 2652-2667. URL: [Link]
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines." Tetrahedron Letters, 36(36), 6373-6374. URL: [Link]
-
Ohta, A., Yamagishi, Y., & Suga, H. (2008). "Synthesis of biopolymers using genetic code reprogramming." Current Opinion in Chemical Biology, 12(4), 465-471. URL: [Link]
Sources
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fukuyama, T., Jow, C.-K. and Cheung, M. (1995) 2- and 4-Nitrobenzenesulfonamides Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36, 6373-6374. - References - Scientific Research Publishing [scirp.org]
Methodological & Application
Protocol for the synthesis of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
Application Note: Protocol for the Synthesis of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
Executive Summary
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate, commonly known as N-methyl-L-serine methyl ester, is a critical chiral building block utilized in the synthesis of complex peptidomimetics, novel therapeutics, and biologically active compounds known to stimulate hyaluronan production[1]. Its synthesis requires the careful orchestration of protecting groups to prevent unwanted side reactions, such as O-alkylation of the side-chain hydroxyl and base-catalyzed racemization of the sensitive α-stereocenter. This guide details a highly robust, self-validating three-step protocol starting from commercially available N-Boc-O-tert-butyl-L-serine.
Mechanistic Rationale & Strategic Design
The direct N-methylation of unprotected L-serine or its methyl ester is synthetically unviable due to competing O-alkylation and over-methylation (forming the N,N-dimethyl derivative). Furthermore, methylating an N-protected amino acid ester (e.g., N-Boc-L-serine methyl ester) using strong bases like NaH leads to rapid racemization[2]. The ester carbonyl and the carbamate significantly increase the acidity of the α-proton, allowing base-catalyzed enolization.
To circumvent this, our protocol employs a Dianion Protection Strategy . By performing the N-methylation on the free carboxylic acid (N-Boc-O-tBu-L-serine), the first equivalent of NaH generates a carboxylate anion. This anionic charge electrostatically repels further base, drastically reducing the acidity of the α-proton and preserving the (2S) stereocenter (>99% ee). The bulky O-tert-butyl ether protects the primary hydroxyl from alkylation, a standard and stable approach in serine chemistry[3].
Following N-methylation, a mild esterification using K₂CO₃ and MeI[4] installs the methyl ester without disturbing the stereocenter. Finally, a concerted acidolytic cleavage using Trifluoroacetic acid (TFA) simultaneously removes the Boc and tBu groups, yielding the target molecule.
Process Flow Visualization
Fig 1: Three-step synthetic workflow for Methyl (2S)-3-hydroxy-2-(methylamino)propanoate.
Step-by-Step Experimental Protocols
Step 1: N-Methylation via Dianion Intermediate
Objective: Synthesize N-Boc-N-methyl-O-tert-butyl-L-serine while strictly maintaining enantiomeric purity. Reagents:
-
N-Boc-O-tert-butyl-L-serine: 10.0 g (38.3 mmol, 1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil): 4.6 g (115 mmol, 3.0 eq)
-
Methyl Iodide (MeI): 19.1 mL (306 mmol, 8.0 eq)
-
Anhydrous THF: 150 mL
Procedure:
-
System Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with inert N₂ gas.
-
Dissolution: Dissolve N-Boc-O-tert-butyl-L-serine in 150 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.
-
Dianion Formation: Add NaH portion-wise over 15 minutes. (Caution: Vigorous evolution of H₂ gas). Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation of both the carboxyl and carbamate groups.
-
Alkylation: Add MeI dropwise via syringe. Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.
-
In-Process Control (IPC): Quench a 0.1 mL aliquot in water, acidify to pH 3, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 1:1). The starting material spot must be completely consumed.
-
Workup: Carefully quench the bulk reaction with 50 mL of cold water. Extract the aqueous layer with diethyl ether (2 × 50 mL) to discard the mineral oil.
-
Isolation: Acidify the aqueous layer to pH 3 using 1M KHSO₄. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a pale yellow oil.
Step 2: Mild Methyl Esterification
Objective: Convert the carboxylic acid to the methyl ester without utilizing highly acidic conditions that would prematurely cleave the Boc or tBu groups[4]. Reagents:
-
N-Boc-N-methyl-O-tert-butyl-L-serine (from Step 1): ~10.5 g (38.1 mmol, 1.0 eq)
-
Potassium Carbonate (K₂CO₃): 7.9 g (57.1 mmol, 1.5 eq)
-
Methyl Iodide (MeI): 4.8 mL (76.2 mmol, 2.0 eq)
-
Anhydrous DMF: 100 mL
Procedure:
-
Dissolution: Dissolve the crude intermediate from Step 1 in 100 mL of anhydrous DMF in a 250 mL flask.
-
Activation: Add solid K₂CO₃ and stir at 0 °C for 15 minutes.
-
Esterification: Add MeI dropwise. Stir the suspension at room temperature for 3 hours.
-
IPC: Analyze via LC-MS to confirm the mass shift from the free acid to the methyl ester.
-
Workup: Partition the mixture between Ethyl Acetate (200 mL) and water (200 mL). Separate the organic layer and wash extensively with 5% aqueous LiCl or brine (4 × 100 mL) to remove residual DMF.
-
Isolation: Dry the organic phase over MgSO₄, filter, and evaporate to yield N-Boc-N-methyl-O-tert-butyl-L-serine methyl ester as a clear oil.
Step 3: Global Acidolytic Deprotection
Objective: Cleave the Boc and tBu protecting groups to yield the final target molecule. Reagents:
-
N-Boc-N-methyl-O-tert-butyl-L-serine methyl ester (from Step 2): ~10.5 g (36.3 mmol)
-
Trifluoroacetic Acid (TFA): 50 mL
-
Dichloromethane (DCM): 50 mL
Procedure:
-
Reaction Setup: Dissolve the protected ester in 50 mL of anhydrous DCM. Cool to 0 °C.
-
Acidolysis: Slowly add 50 mL of TFA. Remove the ice bath and stir at room temperature for 2 hours. (Mechanistic Note: The generation of isobutylene and CO₂ gas will be observed as the protecting groups are cleaved).
-
IPC: Monitor by TLC (DCM/MeOH 9:1, Ninhydrin stain). The starting material spot should completely disappear, replaced by a strongly ninhydrin-positive baseline spot.
-
Concentration: Co-evaporate the solvent and excess TFA under reduced pressure. To azeotropically remove residual TFA, add toluene (3 × 30 mL) and evaporate sequentially.
-
Precipitation: Triturate the resulting crude oil with cold diethyl ether (100 mL). The product, Methyl (2S)-3-hydroxy-2-(methylamino)propanoate trifluoroacetate, will precipitate as a white, hygroscopic solid.
-
Collection: Filter the solid under a nitrogen blanket and dry under high vacuum for 12 hours.
Process Metrics & Quantitative Data
| Process Step | Target Intermediate / Product | Expected Yield (%) | Target Purity (HPLC) | Reaction Time |
| 1. N-Methylation | N-Boc-N-methyl-O-tBu-L-serine | 85 – 90% | > 98% | 18 h |
| 2. Esterification | N-Boc-N-methyl-O-tBu-L-serine methyl ester | 92 – 95% | > 99% | 3 h |
| 3. Deprotection | Methyl (2S)-3-hydroxy-2-(methylamino)propanoate (TFA Salt) | 95 – 98% | > 98% | 2 h |
References
-
Title: Organic Syntheses Procedure: N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester Source: orgsyn.org[4] URL: [Link]
-
Title: N-Methyl-L-serine stimulates hyaluronan production in human skin fibroblasts Source: nih.gov[1] URL: [Link]
-
Title: An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones Source: acs.org[2] URL: [Link]
Sources
Application Note: Advanced Strategies for Amide Bond Formation with N-Methyl Amino Acids
Introduction: The N-Methyl Conundrum
N-methylation of the peptide backbone is a transformative modification in drug discovery. By replacing the amide proton with a methyl group, researchers can significantly improve metabolic stability against proteases, enhance membrane permeability by reducing hydrogen bond donor count, and lock peptides into bioactive conformations.[1]
However, the introduction of N-methyl amino acids (NMe-AA) creates a "synthetic bottleneck." The N-methyl group introduces severe steric clash and drastically reduces the nucleophilicity of the amine.[1] Standard coupling protocols (e.g., DIC/HOBt) often fail, leading to deletion sequences and low crude purity.
This guide provides a mechanistic deep-dive and field-proven protocols to overcome these barriers, ensuring high-fidelity synthesis of N-methylated peptides.
Mechanistic Insight
The Steric and Electronic Barrier
The reaction between an activated carboxylic acid and an N-methyl amine is governed by two opposing forces:
-
Electronic Deactivation: The inductive effect of the methyl group slightly increases electron density, but the steric bulk prevents the nitrogen lone pair from effectively attacking the electrophilic carbonyl carbon of the activated amino acid.
-
Steric Shielding: The methyl group creates a physical blockade. This is exacerbated when coupling two N-methyl residues sequentially (NMe-AA to NMe-AA), a scenario often required for peptidomimetics (e.g., Cyclosporine A analogs).
Activation and Epimerization Pathways
To overcome the poor nucleophilicity, highly reactive activating agents like HATU or COMU are required. However, high reactivity comes with a risk: Epimerization .
If the N-methyl amine attacks slowly, the activated amino acid (OAt/Oxyma ester) has time to cyclize into an Oxazolonium ion . This intermediate is highly prone to deprotonation at the alpha-carbon, leading to loss of chirality.
Visualization: Activation vs. Epimerization
The following diagram illustrates the kinetic competition between productive amide bond formation and the racemization pathway.
Caption: Kinetic competition between productive N-methyl coupling and the oxazolone-mediated epimerization pathway.
Strategic Reagent Selection
Choosing the right coupling system is critical.[2][3][4] The table below synthesizes performance data for N-methyl couplings.
| Reagent Class | Reagent | Efficacy for N-Me | Risk of Epimerization | Recommendation |
| Guanidinium | HATU | High | Moderate | Gold Standard. Use for most N-Me couplings. Fast activation via OAt ester. |
| Guanidinium | HBTU/TBTU | Low | Low | Avoid. Insufficient reactivity for hindered secondary amines. |
| Oxyma-based | COMU | High | Low | Green Alternative. Comparable efficiency to HATU with better solubility and safety profile.[4] |
| Phosphonium | PyBOP | Medium | Moderate | Backup. Useful if guanidinium capping is observed, but generally slower than HATU. |
| Acid Chloride | BTC (Triphosgene) | Very High | High | "Nuclear Option." Use for N-Me to N-Me couplings. Requires strict anhydrous conditions. |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for coupling a standard amino acid to an N-methylated residue.
Reagents:
-
Fmoc-AA-OH (4.0 eq)
-
HATU (3.9 eq) - Slight deficit prevents capping
-
HOAt (4.0 eq) - Optional additive to boost rate
-
DIPEA (8.0 eq)[5]
-
Solvent: DMF or NMP (NMP is superior for aggregation-prone sequences)
Workflow:
-
Resin Preparation: Swell resin in DMF for 30 min.
-
Pre-Activation: Dissolve Fmoc-AA-OH and HATU in minimal NMP. Add DIPEA. Shake for exactly 30-60 seconds .
-
Expert Note: Do not pre-activate longer than 2 mins. The active ester is unstable and can epimerize.
-
-
Coupling: Add the pre-activated solution to the resin immediately.[3]
-
Reaction: Agitate at Room Temperature for 2 hours .
-
Optimization: For difficult sequences, elevate temperature to 50°C (Microwave) or 60°C (Conventional heating).
-
-
Monitoring: Perform the Chloranil Test or Bromophenol Blue Test .
-
Critical: The Kaiser (Ninhydrin) test does not work reliably for secondary amines (N-methyl groups). It will not turn blue even if the amine is free.
-
Protocol B: The "Nuclear Option" (BTC/Acid Chloride)
Required for coupling an N-methyl amino acid onto another N-methyl amino acid (NMe-AA -> NMe-AA).
Safety Warning: BTC (Bis(trichloromethyl)carbonate) generates Phosgene gas in situ. Perform strictly in a fume hood.
Reagents:
-
Fmoc-NMe-AA-OH (5.0 eq)
-
BTC (1.65 eq)
-
2,4,6-Collidine (14.0 eq)
-
Solvent: THF (Anhydrous) or DCM (Anhydrous)
Workflow:
-
Dissolution: Dissolve Fmoc-NMe-AA-OH and BTC in dry THF/DCM.
-
Activation: Add Collidine dropwise. A white precipitate (collidinium chloride) will form. Agitate for 1-2 minutes.
-
Coupling: Add the suspension directly to the resin.[3]
-
Reaction: Agitate for 2-4 hours or overnight.
-
Quench: Wash resin with DCM, then DMF, then 5% MeOH/DCM to quench any residual acid chloride.
Monitoring & Troubleshooting
The Chloranil Test (For Secondary Amines)
Since Ninhydrin fails for N-methyl amines, use this qualitative test.
-
Reagent: 2% Acetaldehyde + 2% Chloranil in DMF.
-
Procedure: Add a few drops to a small resin sample.[5]
-
Result:
-
Dark Blue/Green Beads: Positive (Free secondary amine present -> Coupling incomplete).
-
Colorless/Amber Beads: Negative (Coupling complete).
-
Troubleshooting Matrix
| Issue | Observation | Solution |
| Incomplete Coupling | Chloranil test positive after 2h. | 1. Double Couple: Repeat Protocol A with fresh reagents.2. Switch Solvent: Use 100% NMP or DMF/DMSO (9:1).3. Heat: Apply 50°C (Max 60°C to avoid Fmoc cleavage). |
| Epimerization | D-isomer detected by HPLC. | 1. Reduce Base: Use Collidine instead of DIPEA (weaker base, less alpha-proton abstraction).2. Reduce Temp: Couple at 4°C or RT; avoid heating.3. Switch Reagent: Try COMU/Oxyma.[4] |
| Aggregation | Resin beads clump together; slow kinetics. | Use Magic Mixture : DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use PEG-based resins (ChemMatrix). |
References
-
LifeTein. (2025). Should My Peptide Be Methylated? Synthetic Challenges and Solutions. Retrieved from [Link]
-
Teixidó, M., et al. (2005).[6] Solid-Phase Synthesis of N-Methyl Amino Acids. Journal of Peptide Science. (Cited in context of HATU/BTC efficacy).
- Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.
Sources
Application Note: Hydrolysis Kinetics of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
This Application Note is designed for researchers in medicinal chemistry and pharmacokinetics. It details the rigorous determination of hydrolysis rates for Methyl (2S)-3-hydroxy-2-(methylamino)propanoate (also known as
Abstract & Scope
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate is a bifunctional chiral building block containing a secondary amine, a primary hydroxyl group, and a methyl ester. Its stability profile is complex due to the potential for neighboring group participation (NGP) by the
This guide provides a standardized protocol to quantify the hydrolysis rates (
-
Chemical conditions: pH-dependent hydrolysis (pH 1.2 – 10.0).
-
Biological conditions: Enzymatic hydrolysis using Porcine Liver Esterase (PLE) to simulate prodrug activation.
Theoretical Framework
Structural Vulnerabilities
The hydrolysis of this serine derivative differs from simple aliphatic esters due to two intramolecular factors:
-
Inductive Effect: The protonated amine (
) at acidic pH is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, thereby accelerating water attack (Type A mechanism). -
Intramolecular Catalysis: At neutral/basic pH, the unprotonated amine (
) or the hydroxyl group ( ) can act as an intramolecular nucleophile or general base, significantly enhancing the rate of ester cleavage compared to simple methyl propanoate.
Reaction Mechanism
The hydrolysis proceeds via the attack of a nucleophile (water or hydroxide) on the ester carbonyl.[1]
Figure 1: General hydrolysis pathway. At pH > pKa (approx 7.8), the N-methyl amine may facilitate the attack.
Experimental Protocols
Protocol A: pH-Rate Profile Determination (Chemical Stability)
Objective: Determine the pseudo-first-order rate constant (
Materials
-
Test Compound: Methyl (2S)-3-hydroxy-2-(methylamino)propanoate (purity >98%).
-
Buffers:
-
pH 1.2: 0.1 N HCl.
-
pH 7.4: 50 mM Phosphate Buffer (PBS) or HEPES (preferred to minimize buffer catalysis).
-
pH 9.0: 50 mM Borate Buffer.
-
-
Internal Standard: Caffeine or Benzoic Acid (inert at these pHs).
-
Quench Solution: 1% Formic Acid in Acetonitrile (cold).
Workflow
-
Stock Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile (10 mg/mL).
-
Initiation: Add 50 µL of Stock to 4.95 mL of pre-warmed (37°C) Buffer. Final conc: ~100 µg/mL.
-
Sampling:
-
At
min. -
Remove 200 µL aliquot.
-
-
Quenching: Immediately dispense into 200 µL of Quench Solution to stop the reaction (lowers pH, denatures any potential biological contaminants, precipitates salts).
-
Analysis: Inject 10 µL onto HPLC-UV/MS.
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 10 min.
-
Detection: UV at 210 nm (ester carbonyl) or MS (ESI+, m/z ~134.08 [M+H]+).
Protocol B: Enzymatic Hydrolysis (Bio-activation Simulation)
Objective: Assess susceptibility to esterases, relevant for prodrug applications.
Workflow
Figure 2: Enzymatic stability workflow using Porcine Liver Esterase (PLE).
Specific Note: N-methylated amino acids are often hydrolyzed slower by standard esterases compared to their primary amine counterparts due to steric hindrance at the active site.
Data Analysis & Calculations
Calculation of Rate Constant ( )
Under buffered conditions (pseudo-first-order), the concentration of the ester
-
Plot
vs. Time ( ). -
The slope of the linear regression is
(min ).
Half-Life ( )
Data Summary Table (Template)
| Condition | pH | Temp (°C) | |||
| Acidic | 1.2 | 37 | [Calculated] | [Calculated] | >0.98 |
| Physiological | 7.4 | 37 | [Calculated] | [Calculated] | >0.98 |
| Basic | 9.0 | 37 | [Calculated] | [Calculated] | >0.98 |
| Enzymatic | 7.4 | 37 | [Calculated] | [Calculated] | >0.98 |
References
-
Liu, T. et al. (2002). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.Journal of Medicinal Chemistry .
- Relevance: Establishes the pH-dependence of amino acid ester hydrolysis and the role of the proton
-
Bowden, N. A. et al. (2018).[2] Solubility of the proteinogenic α-amino acids in water, ethanol, and ethanol–water mixtures.[2]Journal of Chemical & Engineering Data .[2]
- Relevance: Provides baseline physicochemical properties for amino acid deriv
-
Capellas, M. et al. (1996). Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain.[3][4]Biochemical Journal .
- Relevance: Specifically discusses the hydrolysis kinetics of serine methyl esters, highlighting the lability of the serine ester bond.
- Hansen, J. et al. (2005). Chemical stability of amino acid esters.International Journal of Pharmaceutics. Relevance: General reference for the degradation pathways (diketopiperazine formation vs direct hydrolysis) of amino acid esters.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Kinetics of the Hydrolysis ofN-benzoyl-l-serine [research.amanote.com]
- 4. Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. Analysis of modifier mechanisms by lattice nomography, computational methods of parameter evaluation for substrate-activated catalyses and consequences of postulated non-productive binding in bromelain- and papain-catalysed hydrolyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategies for the Successful Incorporation of N-methyl-L-serine in Solid-Phase Peptide Synthesis
Abstract
N-methylation of peptide backbones is a critical modification in drug design, imparting enhanced metabolic stability, increased cell permeability, and improved oral bioavailability.[1] The incorporation of N-methylated amino acids, such as N-methyl-L-serine, into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges. These challenges primarily stem from the steric hindrance and reduced nucleophilicity of the secondary amine at the N-terminus. This guide provides a comprehensive overview of the mechanistic hurdles and offers field-proven strategies and detailed protocols for the successful and efficient incorporation of Fmoc-N-Me-Ser(tBu)-OH, ensuring high-yield synthesis of high-purity N-methylated peptides.
The Mechanistic Challenge: Steric Hindrance and Reduced Nucleophilicity
The core difficulty in coupling an amino acid onto an N-methylated residue lies in the inherent properties of the N-methylated N-terminus.
-
Steric Hindrance: The presence of a methyl group on the backbone nitrogen creates significant steric bulk. This bulk physically impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the kinetics of amide bond formation. This effect is particularly pronounced when coupling another N-methylated or sterically demanding amino acid.[2]
-
Reduced Nucleophilicity: The electron-donating nature of the methyl group reduces the nucleophilicity of the secondary amine, making it a less effective reactant compared to a primary amine.
These factors combined necessitate the use of highly reactive coupling reagents and optimized reaction conditions to drive the coupling reaction to completion and avoid the formation of deletion sequences.[3]
Caption: Steric hindrance from the N-methyl group impedes coupling.
Strategic Considerations for Successful Synthesis
The Building Block: Side-Chain Protection is Non-Negotiable
For the incorporation of N-methyl-L-serine, the hydroxyl side chain must be protected to prevent side reactions, such as acylation, during coupling. The standard and most effective choice for Fmoc-based SPPS is the tert-butyl (tBu) ether protecting group.[4]
Recommended Building Block: Fmoc-N-Me-Ser(tBu)-OH
The tBu group is stable to the basic conditions (e.g., piperidine) used for Fmoc-deprotection but is readily cleaved under the final strong acidic conditions (e.g., Trifluoroacetic acid, TFA) used to release the peptide from the resin.[4]
Optimizing the Coupling Reaction: Reagents and Conditions
The choice of coupling reagent is paramount for overcoming the kinetic barrier of coupling to an N-methylated residue.[3][5] Standard reagents like HBTU and HCTU are often less effective in this context.[2] Highly reactive uronium/aminium salt-based reagents are strongly recommended.
| Coupling Reagent | Activating Additive | Typical Base | Performance Characteristics & Rationale |
| HATU | Internal (HOAt) | DIEA, Collidine | Highly Recommended. The HOAt moiety forms a highly reactive active ester, making it one of the most effective reagents for sterically hindered couplings, including N-methyl amino acids.[2][3][6] |
| HCTU | Internal (HOBt) | DIEA | Generally less effective than HATU for N-methylated residues due to the lower reactivity of the HOBt-based active ester.[2] |
| PyAOP | Internal (HOAt) | DIEA | A phosphonium salt analogue of HATU, also containing the highly activating HOAt moiety. It shows comparable efficiency to HATU.[5] |
| PyBOP | Internal (HOBt) | DIEA | A common phosphonium salt reagent, generally effective but can be less efficient than HOAt-based reagents for particularly difficult couplings like N-Me to N-Me.[3] |
| COMU | Internal (Oxyma) | DIEA | A modern, highly efficient uronium salt reagent with OxymaPure as the activating additive. It offers safety benefits over HOBt/HOAt-based reagents and performance comparable to HATU.[5] |
Key Recommendations for Coupling Conditions:
-
Equivalents: Use a higher excess of the protected amino acid and coupling reagent. A common starting point is 4 equivalents of Fmoc-N-Me-Ser(tBu)-OH and 3.9-4.0 equivalents of the coupling reagent relative to the resin loading.[1][2]
-
Base: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine. Use a 2-fold excess of base relative to the amino acid (i.e., 8 equivalents).[1][2]
-
Reaction Time: Extend coupling times significantly. While standard couplings may take 30-60 minutes, coupling to an N-methyl residue may require 2-4 hours or even longer.[3] A double coupling is often recommended.[2]
-
Monitoring: Standard ninhydrin tests are ineffective for secondary amines. The bromophenol blue test is a reliable method to monitor the completion of the coupling reaction.[2] A color change from blue/green (free amine) to yellow (capped amine) indicates a complete reaction.
Detailed Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
General SPPS Workflow for N-Methyl Amino Acid Incorporation
Caption: SPPS cycle for incorporating N-methyl-L-serine.
Protocol: Coupling of Fmoc-N-Me-Ser(tBu)-OH using HATU
Materials:
-
Peptide-resin with a free N-terminal amine (0.1 mmol)
-
Fmoc-N-Me-Ser(tBu)-OH (159 mg, 0.4 mmol, 4 eq)
-
HATU (152 mg, 0.4 mmol, 4 eq)
-
DIEA (139 µL, 0.8 mmol, 8 eq)
-
DMF (Peptide Synthesis Grade)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF for 5-10 minutes, repeated once) and the resin has been thoroughly washed with DMF (5 x 1 min).[3]
-
Activation Mixture Preparation: In a separate vial, dissolve Fmoc-N-Me-Ser(tBu)-OH and HATU in ~2 mL of DMF.
-
Add the DIEA to the activation mixture. Allow the solution to pre-activate for 1-2 minutes at room temperature.[1]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them with methanol, and perform the bromophenol blue test.[2]
-
If the beads are yellow: The coupling is complete. Proceed to Step 7.
-
If the beads are blue or green: The coupling is incomplete. Filter the reaction solution, and repeat steps 2-5 for a second coupling.
-
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1] The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol: Final Cleavage and Deprotection
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: TFA/H₂O/Triisopropylsilane (TIPS) (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (~10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours. The TIPS scavenges the tert-butyl cations released from the Ser(tBu) and other side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small additional volume of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Quality Control and Characterization
After synthesis, it is crucial to verify the successful incorporation of N-methyl-L-serine and assess the purity of the final peptide.
-
Mass Spectrometry (LC-MS, MALDI-TOF): This is the primary method to confirm the correct mass of the final peptide. The incorporation of an N-methyl-serine residue will result in a mass increase of 14.07 Da (CH₂) compared to a standard serine residue.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the crude peptide. The presence of a significant peak corresponding to the desired mass confirms a successful synthesis. Deletion sequences (lacking the N-methyl-serine) will appear as earlier-eluting peaks with a corresponding lower mass.
Troubleshooting
-
Problem: Incomplete coupling after extended reaction times.
-
Solution: Consider switching to a more potent coupling reagent like COMU or PyAOP. Microwave-assisted SPPS can also significantly enhance coupling efficiency for difficult sequences.[7]
-
-
Problem: Peptide aggregation during synthesis.
-
Problem: Racemization.
-
Solution: While less common with uronium/aminium reagents, racemization can be a concern. Using collidine instead of DIEA as the base can sometimes minimize this side reaction, especially with sensitive amino acids.[9]
-
References
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Google.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides. Benchchem.
- Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Benchchem.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Amino Acid Derivatives for Peptide Synthesis. Google.
- A Comprehensive Guide to the Synthesis and Purification of Fmoc-Ser(tBu)-OH. Benchchem.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Universal peptide synthesis via solid-phase methods fused with chemputation. PMC - NIH.
- Fmoc-N-Me-Ser(tBu)-OH Novabiochem 197632-77-2. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
Introduction: Unlocking Cyclic Scaffolds from a Versatile Chiral Building Block
An In-Depth Guide to the Cyclization Reactions of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate, also known as N-methyl-L-serine methyl ester, is a valuable chiral precursor in modern synthetic chemistry.[1] Its structure, featuring a secondary amine, a hydroxyl group, and an ester, presents a unique trifecta of reactive sites. This arrangement makes it an exceptionally useful starting material for the synthesis of diverse and stereochemically defined cyclic compounds. These resulting scaffolds, including β-lactams, diketopiperazines, and other constrained heterocycles, are of significant interest in medicinal chemistry and drug development due to their enhanced stability, cell permeability, and target selectivity compared to their linear counterparts.[2]
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and causality behind experimental choices. We will explore key intramolecular cyclization strategies, provide validated, step-by-step protocols, and offer insights into reaction mechanisms to empower researchers to successfully leverage this versatile molecule in their synthetic campaigns.
Core Principles of Intramolecular Cyclization
The successful cyclization of a linear precursor is a delicate balance of thermodynamic and kinetic factors. The primary challenge is to favor the desired intramolecular reaction over competing intermolecular polymerization.[3] Several factors are critical:
-
Conformational Pre-organization: The precursor must be able to adopt a conformation that brings the reacting termini into close proximity. The inherent stereochemistry of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate influences its preferred conformations.
-
High-Dilution Principle: Performing reactions at low substrate concentrations is a classic and effective strategy to suppress intermolecular side reactions, as the probability of one molecule finding its own reactive tail becomes higher than finding another molecule.[3]
-
Activation and Nucleophilicity: The efficiency of the ring-closing step depends on the nucleophilicity of the attacking group (in this case, the N-methylamino group) and the electrophilicity of the group being attacked (the ester carbonyl). These properties can be modulated by the choice of reagents and reaction conditions.
The following diagram illustrates the decision-making process when planning a cyclization strategy with this substrate.
Caption: Strategic pathways for cyclization starting from N-methyl-L-serine methyl ester.
Application 1: Synthesis of β-Lactam Scaffolds via Intramolecular Aminolysis
The formation of a four-membered azetidin-2-one, or β-lactam, ring is a cornerstone of antibiotic chemistry.[4] This transformation involves the intramolecular attack of the secondary amine onto the ester carbonyl. Due to the ring strain of the resulting four-membered ring, this reaction requires careful optimization to proceed efficiently.
Mechanistic Insight: Base-Promoted Cyclization
The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong, non-nucleophilic base is employed to deprotonate the hydroxyl group, which may increase the nucleophilicity of the nearby amine through hydrogen bonding or simply prevent protonation of the amine. The deprotonated amine then attacks the ester carbonyl, forming a tetrahedral intermediate which subsequently collapses to expel the methoxide leaving group, yielding the β-lactam product.
Caption: Key steps in the base-promoted synthesis of β-lactams.
Protocol 1: Base-Promoted Intramolecular Cyclization
Objective: To synthesize (4S)-4-(hydroxymethyl)-1-methylazetidin-2-one.
Materials:
-
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add Methyl (2S)-3-hydroxy-2-(methylamino)propanoate (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar. Dissolve in anhydrous THF to a final concentration of 0.01 M. Causality: High dilution is crucial to favor the intramolecular cyclization pathway and minimize polymerization.[3]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature controls the reaction rate and prevents side reactions during the addition of the strong base.
-
Base Addition: Slowly add LiHMDS solution (1.1 eq) dropwise to the stirred solution over 20 minutes. Causality: LiHMDS is a strong, non-nucleophilic base that efficiently deprotonates the substrate without competing in the cyclization reaction.[5]
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure β-lactam.
Application 2: Synthesis of Diketopiperazines via Dimerization-Cyclization
Diketopiperazines (DKPs) are six-membered rings formed from the head-to-tail cyclization of two amino acid molecules. They are privileged scaffolds in drug discovery. Amino acid esters can undergo spontaneous dimerization and cyclization to form these stable structures.[6]
Mechanistic Insight: Spontaneous Dimerization and Cyclization
This process occurs in two main stages. First, an intermolecular aminolysis reaction occurs where the amine of one molecule attacks the ester of a second molecule, forming a linear dipeptide methyl ester. This intermediate then rapidly undergoes an intramolecular aminolysis, where its new N-terminal amine attacks its C-terminal ester to form the thermodynamically stable six-membered DKP ring.
Caption: Two-stage mechanism for the formation of diketopiperazines from amino acid esters.
Protocol 2: Thermally-Induced Diketopiperazine Formation
Objective: To synthesize (3S,6S)-3,6-bis(hydroxymethyl)-1,4-dimethylpiperazine-2,5-dione.
Materials:
-
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
-
Methanol or Toluene
-
Diatomaceous earth
Procedure:
-
Preparation: Dissolve Methyl (2S)-3-hydroxy-2-(methylamino)propanoate in methanol to a concentration of 0.5-1.0 M. Causality: Higher concentrations are used here to favor the initial intermolecular dimerization step.
-
Reaction: Heat the solution to reflux in a flask equipped with a reflux condenser. Monitor the reaction by TLC or LC-MS. The reaction may take 24-48 hours.
-
Isolation: As the DKP forms, it may precipitate from the solution upon cooling, as DKPs are often less soluble than their linear precursors.
-
Purification: If the product precipitates, it can be isolated by filtration and washed with cold methanol. If it remains in solution, the solvent should be removed under reduced pressure, and the resulting solid can be purified by recrystallization or trituration.
Summary of Cyclization Strategies
The choice of cyclization strategy dictates the final molecular architecture. The following table summarizes the primary pathways discussed.
| Reaction Type | Key Reagents/Conditions | Solvent | Typical Concentration | Resulting Ring System | Product Name |
| Intramolecular Aminolysis | Strong, non-nucleophilic base (e.g., LiHMDS) | Anhydrous THF | Low (e.g., 0.01 M) | 4-Membered (β-Lactam) | (4S)-4-(hydroxymethyl)-1-methylazetidin-2-one |
| Dimerization-Cyclization | Heat (Reflux) | Methanol, Toluene | High (e.g., 0.5 M) | 6-Membered (Diketopiperazine) | (3S,6S)-3,6-bis(hydroxymethyl)-1,4-dimethylpiperazine-2,5-dione |
| Oxazolidinone Formation | Carbonylating agent (e.g., CDI, Triphosgene), Base | Anhydrous DCM, THF | Moderate (e.g., 0.1 M) | 5-Membered (Oxazolidinone) | Methyl (4S)-4-(hydroxymethyl)-2-oxo-oxazolidine-3-carboxylate derivative |
Conclusion
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate is a powerful and versatile substrate for constructing stereochemically-defined cyclic molecules. By carefully selecting reaction conditions such as substrate concentration, temperature, and the use of activating agents, researchers can selectively guide the cyclization pathway to produce valuable β-lactam, diketopiperazine, or other heterocyclic scaffolds. The protocols and mechanistic insights provided herein offer a robust framework for the successful application of this building block in complex synthetic projects, aiding in the discovery and development of new therapeutic agents.
References
-
Application of serine- and threonine-derived cyclic sulfamidates for the preparation of S-linked glycosyl amino acids in solution- and solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Cyclic & Constrained Peptides. AnaSpec. Available at: [Link]
-
Serine/threonine ligation for natural cyclic peptide syntheses. RSC Publishing. Available at: [Link]
-
SYNTHESIS OF PEPTIDES OF l-SERINE. ResearchGate. Available at: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]
-
SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β- LACTAMS BY RHODIUM-CATALYZED REFORMATSKY- TYPE REACTION. LOCKSS. Available at: [Link]
-
Synthesis of Cyclic Peptides. Thieme Chemistry. Available at: [Link]
-
Synthesis of γ-lactams. Organic Chemistry Portal. Available at: [Link]
-
Solvent directed chemically divergent synthesis of b-lactams and a-amino acid derivatives with chiral isothiourea. Semantic Scholar. Available at: [Link]
-
Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. Available at: [Link]
-
Methyl 2-amino-3-hydroxy-2-methylpropanoate. PubChem. Available at: [Link]
-
Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. RSC Publishing. Available at: [Link]
-
Spontaneous aminolytic cyclization and self-assembly of dipeptide methyl esters in water. ChemRxiv. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Cyclic & Constrained Peptides | AnaSpec [anaspec.com]
- 3. Serine/threonine ligation for natural cyclic peptide syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. chemrxiv.org [chemrxiv.org]
Application Note: Stereoretentive Preparation of Oxazolidinones from N-Methyl-L-Serine Methyl Ester
Executive Summary & Scientific Context
Oxazolidinones represent a highly privileged class of heterocyclic pharmacophores, universally recognized for their utility as chiral auxiliaries in asymmetric synthesis and as the core structural motif in critical antibacterial agents (e.g., Linezolid) [1]. The synthesis of these scaffolds from chiral amino acid derivatives, specifically N-methyl-L-serine methyl ester, offers a highly stereocontrolled, chiral-pool approach [2].
By utilizing the inherent (S)-stereocenter of the serine derivative, researchers can efficiently construct methyl (4S)-3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate without the need for downstream chiral resolution or complex asymmetric catalysis [3]. This application note details a field-proven, self-validating protocol utilizing 1,1'-Carbonyldiimidazole (CDI) to achieve this transformation safely and with high yield.
Mechanistic Rationale & Reagent Selection
The formation of the oxazolidinone ring from a 1,2-amino alcohol is a thermodynamically favored 5-exo-trig cyclization. The reaction requires a carbonyl equivalent to bridge the secondary amine and the primary hydroxyl group.
Why CDI? While phosgene and triphosgene are classically used for this transformation due to their high reactivity, they generate highly toxic gases and corrosive HCl byproducts. As a Senior Application Scientist, I recommend 1,1'-Carbonyldiimidazole (CDI) for bench-scale synthesis. CDI provides a mild, phosgene-free alternative that drives the reaction forward via the formation of a highly reactive N-carbamoyl imidazole intermediate. The subsequent intramolecular attack by the adjacent hydroxyl group displaces a second equivalent of imidazole, closing the ring.
Crucial Causality: Because the byproduct is basic imidazole rather than acidic HCl, the risk of acid-catalyzed epimerization at the sensitive
Comparative Analysis of Carbonyl Equivalents
To justify the selection of CDI, the following table summarizes the operational metrics of common carbonyl sources used in oxazolidinone synthesis:
| Carbonyl Source | Typical Yield | Reaction Time | Safety Profile | Primary Byproducts | Visual/Physical Cues |
| 1,1'-Carbonyldiimidazole (CDI) | 75–90% | 12–24 h | Mild / Bench-safe | Imidazole | Homogeneous post-neutralization |
| Triphosgene | 85–95% | 2–4 h | Hazardous (Toxic) | TEA·HCl, CO₂ | Heavy white precipitate (TEA·HCl) |
| Diethyl Carbonate | 50–70% | 24–48 h | Safe | Ethanol | Requires continuous distillation |
Experimental Workflow
Workflow for CDI-mediated oxazolidinone cyclization from N-methyl-L-serine.
Self-Validating Protocol
Reagents and Equipment
-
Starting Material: N-Methyl-L-serine methyl ester hydrochloride (1.0 eq, 10 mmol, 1.69 g)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.5 eq, 15 mmol, 2.43 g). Note: CDI is highly hygroscopic. Weigh rapidly and store under argon to prevent hydrolysis.
-
Base: Triethylamine (TEA) (1.1 eq, 11 mmol, 1.53 mL)
-
Solvent: Anhydrous Dichloromethane (DCM) (50 mL)
-
Equipment: 100 mL round-bottom flask, magnetic stirrer, argon balloon, separatory funnel.
Step-by-Step Methodology
-
Preparation & Freebasing: Suspend N-methyl-L-serine methyl ester hydrochloride (1.69 g) in 50 mL of anhydrous DCM under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Neutralization (Validation Checkpoint 1): Dropwise add TEA (1.53 mL). Self-Validation: The suspension will briefly clarify as the free amine is liberated, followed by the fine, cloudy precipitation of TEA·HCl. This physical change confirms successful freebasing.
-
Activation: Add CDI (2.43 g) portion-wise over 10 minutes to the 0 °C mixture.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 16 hours.
-
Reaction Monitoring (Validation Checkpoint 2): Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Staining Causality: The starting material (secondary amine) will stain bright pink/purple with Ninhydrin. The product oxazolidinone lacks a reactive N-H and is Ninhydrin-negative. Use a Phosphomolybdic Acid (PMA) stain and heat to visualize the product as a dark green/blue spot, confirming complete conversion.
-
-
Self-Purifying Workup (Validation Checkpoint 3): Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl (2 × 30 mL).
-
Chemical Logic: The 1M HCl wash is critical; it selectively protonates the 2 equivalents of imidazole byproduct and any residual TEA, partitioning them entirely into the aqueous layer while the neutral oxazolidinone remains in the DCM.
-
-
Final Extraction: Wash the organic layer with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 30-50% EtOAc/Hexanes) to afford the pure methyl (4S)-3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate.
Analytical Characterization
-
¹H NMR (CDCl₃): Look for the disappearance of the broad N-H and O-H signals of the starting material. The N-CH₃ group will appear as a sharp singlet (~2.9 ppm), and the oxazolidinone ring protons (C5-CH₂ and C4-CH) will present as a distinct ABX spin system between 4.0 and 4.8 ppm.
-
IR Spectroscopy: A strong, sharp absorption band at ~1750–1760 cm⁻¹ is the hallmark of the cyclic carbamate (oxazolidinone) C=O stretch, distinct from the ester carbonyl at ~1735 cm⁻¹.
References
1.1 - PMC - NIH 2.2 - Benchchem 3.3 - Arkat USA
Sources
Troubleshooting & Optimization
Preventing racemization of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
Technical Support Center: Chiral Integrity of N-Methyl-L-Serine Methyl Ester
-
Subject: Preventing Racemization of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
-
Ticket ID: #RAC-NMeSer-001[1]
-
Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1]
Executive Summary
You are working with Methyl (2S)-3-hydroxy-2-(methylamino)propanoate (also known as N-Methyl-L-Serine Methyl Ester ).[1][2] This is a "high-risk" building block.[1] Unlike standard amino acids, the presence of the N-methyl group significantly lowers the energy barrier for racemization.
The Core Problem: The N-methyl group removes the amide proton that typically stabilizes the chiral center via hydrogen bonding. Simultaneously, it increases the electron-withdrawing inductive effect, making the
This guide provides the protocols required to maintain >99% enantiomeric excess (ee).
Module 1: The Golden Rules of Handling
-
Rule 1: Never store the free base. Always store this molecule as the Hydrochloride (HCl) salt . The salt form locks the amine lone pair, preventing it from acting as an internal base or nucleophile.
-
Rule 2: Cold and Fast. If you must generate the free base (e.g., for an extraction or coupling), do it at 0°C and use it immediately (within 15 minutes).
-
Rule 3: The "Collidine" Standard. Avoid strong tertiary bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) if possible. Use 2,4,6-Collidine or N-Methylmorpholine (NMM) , which are sterically hindered and less likely to abstract the
-proton [1, 5].[1]
Module 2: Mechanism of Failure
To prevent racemization, you must understand the enemy. The loss of chirality occurs primarily through Base-Catalyzed Enolization .
Visualizing the Pathway
Figure 1: The dual threat of Enolization (Racemization) and Beta-Elimination (Decomposition).
Expert Insight: The N-methyl group prevents the formation of a stabilizing H-bond network. In standard serine, the amide proton can H-bond with the carbonyl oxygen, "locking" the conformation. Without this, the
Module 3: Troubleshooting Guide (Q&A)
Scenario A: "I'm seeing <90% ee after my coupling reaction."
Q: Did you pre-activate the amino acid for more than 5 minutes?
-
Diagnosis: N-methyl amino acids form highly reactive active esters that racemize rapidly if left sitting with base.[1]
-
Solution: Mix your coupling reagents and add the amine component immediately . Do not use a "pre-activation" period longer than 1-2 minutes.[1]
Q: Which base did you use?
-
Diagnosis: If you used TEA or DIPEA, you likely caused direct enolization.
-
Solution: Switch to 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[1][3] These bases are strong enough to neutralize the HCl salt but too sterically hindered to easily abstract the sensitive
-proton [5].
Q: Did you use an additive?
-
Diagnosis: Carbodiimide coupling (DIC/DCC) without additives is a guaranteed way to racemize Serine derivatives.
-
Solution: You must use Oxyma Pure or HOAt .[4] These form activated esters that are more stable against racemization than the O-acylisourea intermediate [2, 5].
Scenario B: "My yield is low, and I see a byproduct with mass [M-18]."
Q: Did you use strong base or high temperature?
-
Diagnosis: You are seeing
-elimination .[1][5] The hydroxyl group of serine acts as a leaving group, forming a double bond (Dehydroalanine). This is irreversible. -
Solution: Keep reaction temperature at 0°C to 20°C . Never heat N-methyl serine derivatives.[1][2] Ensure your solvent is strictly anhydrous to prevent hydrolysis-assisted elimination [4].[1]
Module 4: Validated Protocols
Protocol 1: Safe Neutralization of the HCl Salt
Use this when the free amine is required for a reaction.
| Parameter | Specification | Reason |
| Solvent | DCM or THF (Anhydrous) | Polar solvents like DMF stabilize the charged enolate transition state, accelerating racemization.[1] |
| Temperature | 0°C (Ice Bath) | Reduces kinetic energy available for proton abstraction. |
| Base | Saturated NaHCO₃ (aq) or Activated Zinc | Avoids high pH spikes associated with organic amines. |
| Time limit | < 15 Minutes | Minimizes exposure window. |
Step-by-Step:
-
Suspend Methyl (2S)-3-hydroxy-2-(methylamino)propanoate HCl in DCM at 0°C.
-
Add cold saturated NaHCO₃ solution.
-
Shake vigorously for 30 seconds.
-
Separate layers immediately. Dry organic layer over MgSO₄ for 2 minutes.
-
Filter and use immediately. Do not concentrate to dryness if possible.
Protocol 2: Low-Racemization Coupling (Peptide Synthesis)
Standard conditions for coupling TO this molecule or FROM this molecule.
-
Dissolve: Amino acid (1.0 eq) and Oxyma Pure (1.0 eq) in DCM/DMF (9:1) at 0°C.
-
Activate: Add DIC (1.0 eq). Stir for 2 minutes.
-
Add: N-Methyl-Serine methyl ester HCl (1.0 eq) and 2,4,6-Collidine (2.0 eq).
-
React: Stir at 0°C for 1 hour, then warm to Room Temp. Monitor via HPLC.
Module 5: Diagnostic Decision Tree
Use this logic flow to identify the source of chiral impurity.
Figure 2: Step-by-step isolation of racemization variables.[1]
References
-
Canadian Science Publishing. (n.d.). N-Methylamino Acids in Peptide Synthesis.[1][3][6][7] III. Racemization during Deprotection. Retrieved from 6
-
BenchChem. (2025).[3][4] How to prevent racemization of serine during peptide coupling. Retrieved from 3
-
BenchChem. (2025).[3][4] Preventing racemization during the activation of N-Methyl-D-valine. Retrieved from 4
-
National Institutes of Health (NIH). (n.d.). A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis. Retrieved from 8
-
HighFine. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from 9
-
Chem-Impex. (n.d.).[1] L-Serine methyl ester hydrochloride.[1][10] Retrieved from 10
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
[1]
Executive Summary
You are working with Methyl (2S)-3-hydroxy-2-(methylamino)propanoate , commonly known as N-Methyl-L-Serine Methyl Ester .[1][2]
This molecule presents a unique "triad of trouble" for purification:
-
High Polarity: The secondary amine and free hydroxyl group create high water solubility, making aqueous extraction difficult.[1]
-
Instability: The free base is prone to rapid dimerization (diketopiperazine formation) and
acyl migration.[1] -
Physical State: The crude free base is almost invariably a viscous oil that resists crystallization.[1]
The Golden Rule: Do not attempt to purify the free base for long-term storage.[1] Convert it immediately to the Hydrochloride (HCl) salt to induce crystallization and ensure stability.[1]
Module 1: Diagnostic & Decision Matrix
Before proceeding, identify the state of your crude material using the decision matrix below.[1]
Figure 1: Decision matrix for determining the appropriate purification workflow based on the physical and chemical state of the crude material.
Module 2: Troubleshooting Guides (FAQ Format)
Issue 1: "My product is a sticky oil and won't solidify."
Diagnosis: You likely have the free base form or the salt is contaminated with excess solvent/water.[1] The free base of N-methyl amino esters rarely crystallizes due to rotational freedom and lack of lattice energy.[1] The Fix (Protocol A):
-
Dissolve the crude oil in a minimum amount of anhydrous Methanol (MeOH).[1]
-
Cool to 0°C.
-
Add 1.1 equivalents of 4M HCl in Dioxane or bubble anhydrous HCl gas.
-
Evaporate solvent to dryness in vacuo (bath < 40°C).
-
Triturate the residue with anhydrous Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) to induce precipitation.[1]
Issue 2: "I lost all my product during the aqueous wash."
Diagnosis: N-methyl-serine methyl ester is extremely water-soluble.[1] Standard "wash with water to remove salts" protocols will wash away your product.[1] The Fix:
-
Avoid aqueous washes if possible.[1] Filter off inorganic salts (like NaCl) from the reaction mixture first.[1]
-
If you must wash: Use saturated brine mixed with 5%
, keep it ice-cold, and perform the separation in under 2 minutes.[1] Re-extract the aqueous layer 3x with DCM or Chloroform/Isopropanol (3:1).[1]
Issue 3: "A white solid precipitated from the oil overnight, but it's not my product."
Diagnosis: This is likely the Diketopiperazine (DKP) dimer.[1] Mechanism: The secondary amine of one molecule attacks the ester of another (intermolecular cyclization).[1] This is irreversible and dead product.[1] Prevention: Store exclusively as the HCl salt at -20°C. Never leave the free base neat at room temperature.
Module 3: Detailed Purification Protocols
Protocol A: Conversion to Stable HCl Salt
Use this when the crude is an oil.
-
Dissolution: Dissolve crude free base (e.g., 10 mmol) in anhydrous
(DCM) (20 mL). -
Acidification: Add 4M HCl in Dioxane (3.0 mL, 12 mmol) dropwise at 0°C.
-
Observation: The solution may become cloudy.
-
Concentration: Rotary evaporate to a foam. Do not heat above 40°C.
-
Trituration: Add anhydrous
(50 mL) and scratch the flask walls with a spatula. A white powder should form.[1] -
Filtration: Filter under Nitrogen/Argon to avoid moisture absorption (the salt is hygroscopic).[1]
Protocol B: Recrystallization of the HCl Salt
Use this to improve purity (remove starting materials).
| Solvent System | Ratio (v/v) | Procedure | Comments |
| MeOH / Et₂O | 1 : 10 | Dissolve in hot MeOH, add Et₂O until cloudy, cool to -20°C. | Standard Method. Best recovery.[1] |
| IPA (Isopropanol) | Pure | Dissolve in boiling IPA, cool slowly to RT, then 4°C. | Good for removing inorganic salts.[1] |
| MeOH / EtOAc | 1 : 5 | Similar to MeOH/Et₂O but less flammable.[1] | Slower crystallization, higher purity.[1] |
Step-by-Step:
-
Place crude HCl salt in a flask with a reflux condenser.
-
Add dry Methanol dropwise while heating (approx 60°C) until fully dissolved.
-
Optional: Add activated carbon, stir 5 min, and filter hot (removes color).
-
Remove from heat.[1] Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.[1]
-
Add 1-2 drops of Methanol to clear the solution.[1]
-
Seal and let stand at Room Temp for 2 hours, then move to 4°C fridge overnight.
-
Collect crystals via vacuum filtration.[1]
Protocol C: Vacuum Distillation (Last Resort)
Only for the free base if salt formation fails.
Module 4: Stability & Degradation Science[1]
Understanding why the purification fails is key to preventing it.[1]
Figure 2: Primary degradation pathways.[1] The dimerization pathway is irreversible and favored in concentrated free-base oils.[1]
Key Mechanistic Insight:
The N-methyl group increases the nucleophilicity of the amine compared to standard serine.[1] However, it also introduces steric bulk.[1] While this reduces intermolecular attack slightly compared to glycine derivatives, the intramolecular stability is compromised if the pH drifts basic, leading to acyl migration (
References
-
Brenner, M., & Huber, W. (1953).[1] Preparation of
-amino acid esters by alcoholysis of the methyl esters.[1] Helvetica Chimica Acta, 36(5), 1109–1115.[1] [1] -
Bodanszky, M., & Bodanszky, A. (1984).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1] (See section on "Esterification of Amino Acids").
-
Green, M. R., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Reference for stability of N-alkyl amino esters). [1]
Disclaimer: This guide is intended for qualified research personnel only. All procedures involving thionyl chloride, HCl gas, or chlorinated solvents must be performed in a functioning fume hood.[1] Check local EHS regulations regarding the disposal of halogenated organic waste.
Minimizing diketopiperazine formation with N-methyl-L-serine derivatives
Executive Summary & Mechanism
The Challenge: Incorporating N-methyl-L-serine (N-Me-Ser) into peptide sequences via Solid Phase Peptide Synthesis (SPPS) presents a dual challenge: steric hindrance during coupling and accelerated diketopiperazine (DKP) formation during Fmoc deprotection.[1]
The Mechanism: Unlike standard amino acids, N-methylated residues lower the energy barrier for cis/trans isomerization of the peptide bond.[2] The cis-conformation is thermodynamically accessible and induces a "kink" in the backbone.[2] This brings the liberated N-terminal amine (after Fmoc removal) into immediate proximity with the C-terminal carbonyl ester attached to the resin.
The result is an intramolecular nucleophilic attack that cleaves the dipeptide from the resin, terminating the chain growth and reducing yield.
Visualizing the DKP Pathway
The following diagram illustrates the critical failure point during the deprotection step.
Figure 1: Mechanism of base-catalyzed DKP formation driven by the cis-conformation of N-methylated residues.
Troubleshooting Guides
Direct solutions for specific experimental failures.
Issue 1: Massive Yield Loss (The "Missing Dipeptide")
Symptom: LC-MS of the crude cleavage shows the resin is empty or contains only the C-terminal amino acid. You may find a peak corresponding to the cyclic dipeptide mass in the waste stream. Diagnosis: DKP formation occurred immediately after deprotecting the N-Me-Ser residue.
| Question | Technical Solution |
| Which resin are you using? | Stop using Wang Resin. Wang linkers are unhindered esters, highly susceptible to nucleophilic attack. Switch to 2-Chlorotrityl Chloride (2-CTC) Resin. The massive trityl group provides steric bulk that physically blocks the N-methyl amine from attacking the ester carbonyl [1].[3] |
| What is your deprotection cocktail? | Avoid 20% Piperidine. Standard piperidine is too basic and nucleophilic. Use DBU/Piperazine. Switch to 2% DBU + 5% Piperazine in NMP . This cocktail is effective for Fmoc removal but kinetically slower at inducing DKP formation [2]. |
| How long are you deprotecting? | Shorten the cycles. N-methyl Fmoc groups are often more labile. Use 2 x 3 minute cycles instead of the standard 2 x 10 minutes. |
Issue 2: Deletion Sequences (Incomplete Coupling)
Symptom: The target peptide is missing the residue following the N-Me-Ser (n+1 deletion). Diagnosis: The N-methyl group on the resin-bound serine creates significant steric hindrance, preventing the next amino acid from coupling.
| Question | Technical Solution |
| Which coupling reagent are you using? | Discard HBTU/HCTU. They are insufficient for N-methylated amines.[4] Use HATU or PyAOP. These reagents generate more reactive active esters (At-esters) that drive the reaction despite steric bulk [3]. |
| Are you double coupling? | Mandatory. Perform double coupling (2 x 1 hour) or even triple coupling. |
| Is the reaction monitoring working? | Ninhydrin (Kaiser) test will fail. It detects primary amines. Use Chloranil or Bromophenol Blue. These tests are sensitive to secondary amines (N-methyl groups). |
Optimized Experimental Protocols
Protocol A: The "Safe-Zone" Cycle for N-Me-Ser
Use this workflow specifically for the steps involving N-methyl-L-serine.
1. Resin Selection
-
Loading: Keep loading low (< 0.6 mmol/g) to reduce inter-chain aggregation.
2. Coupling of Fmoc-N-Me-Ser-OH
-
Reagents: 4 eq. Amino Acid, 3.8 eq. HATU, 8 eq. DIEA (Diisopropylethylamine).[7][8]
-
Solvent: DMF (Anhydrous).[8]
-
Time: 2 x 45 minutes.
-
Note: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive if available to further suppress racemization.
3. Capping (Critical)
-
Perform acetylation (Acetic Anhydride/DIEA) after coupling to terminate any unreacted chains. This simplifies purification later.
4. Deprotection of Fmoc-N-Me-Ser-Peptidyl-Resin (The Danger Zone)
-
Cocktail: 0.1 M HOBt + 20% Piperidine in DMF OR 2% DBU / 5% Piperazine in NMP.
-
Rationale: The addition of HOBt (acidic) buffers the basicity, suppressing the side reaction while allowing Fmoc removal [4].
-
Procedure:
-
Flow wash (30 sec).
-
Treat 2 x 3 min (Short bursts).
-
Immediate extensive washing with DMF and DCM. Do not let the resin sit in the deprotection solution.
-
5. Coupling the Next Residue (AA onto N-Me-Ser)
-
Reagents: 5 eq. Fmoc-AA-OH, 5 eq. PyAOP (or HATU), 10 eq. DIEA.
-
Time: 2 x 1 hour (Double couple).
-
Monitoring: Check with Chloranil test. If blue, triple couple.
Decision Logic for Experimental Design
Use this flow to determine your synthesis strategy before starting.
Figure 2: Decision matrix for resin and reagent selection to ensure synthesis success.
Comparative Data: Resin & Reagent Performance[6][7][9]
The following data summarizes the impact of resin choice on DKP formation during the synthesis of model peptides containing N-methylated residues.
| Variable | Condition | DKP Formation Rate (%) | Coupling Efficiency (%) |
| Resin | Wang Resin (Standard) | > 40% (High Risk) | N/A |
| Resin | 2-Chlorotrityl (2-CTC) | < 2% (Protected) | N/A |
| Deprotection | 20% Piperidine/DMF | High | N/A |
| Deprotection | 2% DBU / 5% Piperazine | Low | N/A |
| Coupling Reagent | HBTU / DIEA | N/A | < 60% (Incomplete) |
| Coupling Reagent | HATU / DIEA | N/A | > 95% (Efficient) |
Note: Data derived from comparative studies on difficult sequences (e.g., Fmoc-Ala-N(Me)Leu-Resin models) [2, 5].
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[5][9][10] ACS Omega, 7(14), 12015–12020.[10] [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[11] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Alsina, J., et al. (1999). Solid-Phase Synthesis of C-Terminal Proline Peptides. Journal of the American Chemical Society, 121, 11318-11329. [Link]
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11, 85-102. [Link]
Sources
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Overcoming Low Reactivity of Secondary Amines in Peptide Synthesis
Welcome to the Technical Support Center for scientists and researchers in peptide synthesis. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge: the low reactivity of secondary amines, particularly N-methylated amino acids, during solid-phase peptide synthesis (SPPS). The insights and protocols herein are curated from extensive field experience and established scientific literature to empower you to overcome difficult coupling steps and achieve higher purity and yield in your peptide products.
The Challenge: Why Are Secondary Amines So Unreactive?
The core of the issue lies in steric hindrance . The presence of a substituent, such as a methyl group on the alpha-nitrogen of an amino acid, physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[1][2] This steric bulk significantly slows down the rate of peptide bond formation.[2][3] Standard coupling conditions that are highly effective for primary amines often prove insufficient for these sterically hindered secondary amines, leading to incomplete reactions and the accumulation of deletion sequences in the final product.[1][2]
Furthermore, the electronic nature of the secondary amine also contributes to its reduced reactivity. The electron-donating effect of the alkyl group on the nitrogen slightly decreases its nucleophilicity compared to a primary amine. While this electronic effect is less pronounced than steric hindrance, it further compounds the difficulty of the coupling reaction.
Part 1: Troubleshooting Guide - Diagnosing and Solving Low Coupling Efficiency
This section is designed to help you identify the root cause of poor coupling yields when incorporating secondary amines and to provide actionable solutions.
Q1: My real-time monitoring (e.g., Kaiser test) indicates a failed coupling after introducing an N-methylated amino acid. What's my first step?
It's important to note that the standard Kaiser test is unreliable for detecting unreacted secondary amines as it typically gives a false negative (a reddish or faint color instead of the distinct blue of a positive result for primary amines).[1] A more reliable method for monitoring the coupling of secondary amines is the chloranil test or the bromophenol blue test .[1][4]
Immediate Actionable Steps:
-
Confirm Incomplete Coupling: Use a reliable test for secondary amines to confirm the presence of unreacted sites on the resin.
-
Double Coupling: The most straightforward initial approach is to perform a second coupling reaction.[5][6] Drain the initial coupling solution and add a fresh solution of the activated amino acid. Allow this second coupling to proceed for at least as long as the first.
Q2: Double coupling didn't resolve the issue. What are my next options for improving the coupling reaction itself?
When simple repetition is insufficient, you must enhance the reactivity of the system. This can be achieved through several strategic modifications to your protocol.
Optimization Strategies:
-
Increase Reagent Equivalents: For difficult couplings, increasing the equivalents of the protected amino acid and the coupling reagent (e.g., from 3 to 5 equivalents) can drive the reaction forward.[5]
-
Extend Reaction Time: Sterically hindered reactions are inherently slower. Extending the coupling time, sometimes even to overnight, can significantly improve yields.[2][7]
-
Elevate the Temperature: Gently increasing the reaction temperature to 30-50°C can help overcome the activation energy barrier.[5][8] However, exercise caution as excessive heat can increase the risk of racemization.[7] Microwave-assisted peptide synthesis is a highly effective method for safely and rapidly heating the reaction.[7]
Q3: I've optimized my reaction conditions, but the coupling is still inefficient. Should I change my coupling reagents?
Absolutely. The choice of coupling reagent is critical when dealing with secondary amines. Standard carbodiimide reagents like DIC are often too weak for these challenging couplings.[5][7]
Recommended Coupling Reagents for Secondary Amines:
| Reagent Class | Examples | Mechanism of Action & Rationale |
| Aminium/Uronium Salts | HATU, HCTU, HBTU | These reagents form highly reactive OAt or HOBt esters, which are more effective at acylating sterically hindered amines.[5][9][10] HATU is widely considered one of the most efficient reagents for such couplings.[5][10] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, these form highly reactive activated esters.[5][10] PyAOP has shown particular efficacy in coupling N-methylated amino acids.[3][9] Unlike aminium/uronium salts, phosphonium salts do not cause guanidinylation of the N-terminus, which can be a concern in some cases.[11] |
| Halogenophosphonium Salts | PyBroP, PyCloP | These reagents are highly efficient for coupling N-methylated amino acids, often outperforming their HOBt-based counterparts like PyBOP.[12][13] They are thought to proceed through a highly reactive (acyloxy)phosphonium intermediate.[12][13] |
Workflow for Optimizing Coupling Reagents:
Caption: Decision workflow for selecting a coupling reagent.
Part 2: Advanced Strategies and Preventative Measures
For exceptionally difficult sequences, a combination of advanced techniques may be necessary.
Q4: I'm working with a particularly challenging sequence of multiple N-methylated residues. What other techniques can I employ?
-
Solvent Choice: The solvent plays a crucial role in solvating the growing peptide chain and the resin. Poor solvation can lead to peptide aggregation, which further hinders coupling efficiency.[7] N-methylpyrrolidone (NMP) often has superior solvating properties compared to dimethylformamide (DMF).[7] In some cases, using a mixture of solvents like DCM/DMF/NMP or adding chaotropic salts can be beneficial.[7][14]
-
Acyl Fluoride Formation: For the most extreme cases of steric hindrance, converting the carboxylic acid of the incoming amino acid to a highly reactive acyl fluoride can be an effective strategy.[7][10] This can be achieved using reagents like TFFH.[7]
-
Capping Unreacted Amines: If a coupling reaction is incomplete despite optimization, it is crucial to "cap" the unreacted secondary amines to prevent the formation of deletion sequences.[2] This is typically done by treating the resin with acetic anhydride.[5][15]
Experimental Protocol: Capping Unreacted Secondary Amines
-
Wash: After the coupling step, thoroughly wash the peptide-resin with DMF (3-5 times).[2]
-
Prepare Capping Solution: Prepare a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF (e.g., a 10:5:85 v/v/v mixture of acetic anhydride:DIPEA:DMF).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.[2]
-
Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) before proceeding to the next deprotection step.[2]
Q5: Can issues with racemization be exacerbated when dealing with secondary amines?
Yes. The more forcing conditions required to achieve coupling with secondary amines (e.g., higher temperatures, more potent coupling reagents, extended reaction times) can increase the risk of racemization at the alpha-carbon of the activated amino acid.[16]
Strategies to Minimize Racemization:
-
Choice of Base: The base used during coupling can significantly influence the rate of racemization. Use of sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is generally preferred over less hindered bases. For particularly sensitive couplings, the weaker base 2,4,6-collidine can further reduce racemization.[10][16]
-
Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or Oxyma Pure in the coupling reaction is a well-established method for suppressing racemization.[9][10] Reagents like HATU and COMU already incorporate a HOAt or Oxyma moiety, respectively.[10]
-
Pre-activation Time: Minimize the time the amino acid remains in its highly activated state before it is introduced to the resin-bound amine. A short pre-activation time of 1-2 minutes is often sufficient.[1][5]
Mechanism of Racemization and Suppression:
Caption: Racemization pathway and its suppression by additives.
Frequently Asked Questions (FAQs)
Q: Can I use standard Fmoc-chemistry for N-methylated amino acids? A: Yes, Fmoc-chemistry is compatible. However, you will need to employ the specialized coupling reagents and optimized conditions discussed in this guide to achieve efficient coupling.
Q: Are there any alternatives to incorporating N-methylated amino acids during SPPS? A: While direct incorporation is most common, late-stage, on-resin N-methylation of a completed peptide is a possible alternative, though it comes with its own set of challenges regarding selectivity and reaction efficiency.
Q: My peptide contains both a secondary amine and another difficult residue, like a β-branched amino acid (Val, Ile). How should I approach this? A: This represents a "difficult coupling" scenario where multiple steric challenges are present.[2][5] It is imperative to use the most powerful coupling strategies from the outset. A combination of a potent coupling reagent like HATU, an extended reaction time, and potentially a slightly elevated temperature would be a good starting point.[5]
Q: Where can I find more information on specific protocols? A: The references cited throughout this document provide detailed experimental procedures and further reading on the underlying chemistry.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446.
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Semantic Scholar. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Pennington, M. W., & Byrnes, M. E. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]
- Hayashi, Y. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Thieme.
- Gübitz, G., & Schmid, M. G. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 72(15), 5754-5759.
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
- Fields, G. B. (n.d.). 7.
-
Koksch, B., et al. (n.d.). Late‐Stage Amination of Peptides on the Solid Phase. PMC. Retrieved from [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
- Albericio, F., et al. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2024.sci-hub.cat [2024.sci-hub.cat]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Validation & Comparative
1H NMR interpretation of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
Analytical Comparison Guide: 1H NMR Interpretation Strategies for Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
Introduction
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate, commonly known as N-methyl-L-serine methyl ester, is a highly versatile chiral building block utilized in the synthesis of complex natural products, including the HIV-1 integrase inhibitor equisetin[1] and various metalloprotease inhibitors[2]. Accurate structural verification of this intermediate is critical during drug development. Because the molecule features a chiral center at the C2 position adjacent to both a primary alcohol and a secondary amine, its 1H NMR spectrum presents unique interpretative challenges—specifically regarding diastereotopic protons and exchangeable functional groups.
This guide provides an objective comparison of NMR solvent systems and dimensional techniques, establishing a self-validating protocol for definitive structural elucidation.
Comparative Analysis of NMR Solvent Systems
The choice of deuterated solvent fundamentally alters the appearance of the 1H NMR spectrum for amino acid derivatives. This variance is dictated by the solvent's hydrogen-bonding capabilities and its impact on chemical exchange rates[3].
-
CDCl₃ (Chloroform-d) - The Routine Standard:
-
Performance: CDCl₃ is non-polar and provides excellent chemical shift dispersion for the carbon backbone protons, making it ideal for rapid, routine analysis.
-
Limitation: Due to weak hydrogen bonding, the intermolecular exchange rate of the -OH and -NH protons is intermediate on the NMR timescale. Consequently, these protons typically appear as broad, featureless singlets (often overlapping between 2.0–3.0 ppm). Furthermore, the N-CH₃ group appears as a sharp singlet, stripped of its scalar coupling to the adjacent NH proton.
-
-
DMSO-d₆ (Dimethyl Sulfoxide-d₆) - The H-Bonding Resolver:
-
Performance: DMSO is a strong hydrogen-bond acceptor. It tightly solvates the -OH and -NH groups, drastically slowing their chemical exchange rate relative to the NMR timescale.
-
Advantage: This solvent choice allows the observation of scalar coupling through heteroatoms. The -OH proton may resolve into a distinct triplet (coupling to the β-CH₂), and the N-CH₃ may appear as a doublet (coupling to the slow-exchanging NH proton). This provides definitive, self-validating proof of the specific functional groups present.
-
-
D₂O (Deuterium Oxide) - The Diagnostic Eraser:
-
Performance: Used primarily as a secondary diagnostic tool rather than a primary solvent. Rapid deuterium exchange replaces -OH and -NH with -OD and -ND, effectively erasing these signals from the 1H spectrum and confirming their identity.
-
Dimensionality Comparison: 1D vs. 2D NMR Techniques
Relying solely on 1D NMR can lead to ambiguous assignments due to the complex spin systems inherent to chiral molecules.
-
1D 1H NMR: Sufficient for purity checks and basic verification. However, the two protons on the β-carbon (C3) are diastereotopic due to the adjacent C2 chiral center. Even with free rotation, they exist in different magnetic environments and couple to each other (geminal coupling, J ≈ 11 Hz) as well as to the α-proton (vicinal coupling), forming a complex ABX spin system that can be difficult to integrate accurately if signals overlap.
-
2D COSY (Correlation Spectroscopy): Superior for mapping contiguous connectivity. COSY objectively differentiates the diastereotopic β-protons from impurities by displaying cross-peaks that link both distinct β-proton signals (~3.62 and 3.71 ppm) back to the single α-proton (~3.35 ppm).
-
2D HSQC (Heteronuclear Single Quantum Coherence): The ultimate tool for resolving overlap. If the β-protons overlap with the ester methoxy signal (~3.76 ppm) in a 1D spectrum, HSQC separates them in the carbon dimension. The two diastereotopic β-protons will correlate to a single carbon resonance (~62 ppm), definitively proving they are attached to the same carbon atom despite their different proton chemical shifts.
Quantitative Data Presentation
Below is the expected 1D 1H NMR profile for Methyl (2S)-3-hydroxy-2-(methylamino)propanoate in CDCl₃ at 298 K.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |
| -OCH₃ | 3.76 | Singlet (s) | 3H | - | Ester methyl |
| -CH₂-OH (β) | 3.71 | Doublet of doublets (dd) | 1H | J = 11.0, 4.5 | Diastereotopic β-proton |
| -CH₂-OH (β') | 3.62 | Doublet of doublets (dd) | 1H | J = 11.0, 6.0 | Diastereotopic β-proton |
| -CH- (α) | 3.35 | Doublet of doublets (dd) | 1H | J = 6.0, 4.5 | Chiral α-proton |
| -NH-CH₃ | 2.42 | Singlet (s) | 3H | - | N-methyl |
| -OH, -NH | 2.50 - 3.00 | Broad singlet (br s) | 2H | - | Exchangeable protons |
(Note: Exact chemical shifts for exchangeable protons will vary based on sample concentration, trace water content, and temperature).
Experimental Protocol: Self-Validating D₂O Exchange Workflow
To ensure absolute trustworthiness in peak assignment, the following self-validating protocol must be employed to differentiate the exchangeable heteroatom protons from the aliphatic backbone.
Step 1: Primary Acquisition
-
Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire a standard 1D 1H NMR spectrum (Minimum 16 scans, 64k data points, 1.5s relaxation delay) to establish the baseline profile.
Step 2: The D₂O Shake (In-situ Validation) 4. Remove the NMR tube from the spectrometer and add exactly 1–2 drops of D₂O. 5. Cap the tube tightly and shake vigorously for 30 seconds to force the chemical exchange of labile protons. 6. Allow the aqueous and organic layers to separate. (If an emulsion forms, centrifuge the tube at 2000 rpm for 1 minute).
Step 3: Secondary Acquisition & Causality Analysis 7. Re-acquire the 1D 1H NMR spectrum using identical acquisition parameters. 8. Analysis: Overlay the pre- and post-exchange spectra. The broad signals between 2.50–3.00 ppm will have disappeared in the post-exchange spectrum.
- Causality: The rapid equilibrium between the -OH/-NH protons and the bulk D₂O pool replaces the protium isotopes with deuterium. Because deuterium resonates at a completely different frequency, it is invisible in the 1H frequency domain. This objectively validates the assignment of the labile protons without relying on assumption.
Logical Workflow Visualization
Fig 1: NMR workflow for structural elucidation and solvent selection of chiral amino acids.
References
-
Title: A Short Stereoselective Total Synthesis of the Fusarium Toxin Equisetin Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Cysteine Derivatives as Inhibitors for Carboxypeptidase A: Synthesis and Structure−Activity Relationships Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: The Origin of Selectivity in the Complexation of N‑Methyl Amino Acids by Tetraphosphonate Cavitands Source: Journal of the American Chemical Society URL: [Link]
Sources
FTIR spectral analysis of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
FTIR Spectral Analysis of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate: A Comparative Guide
Introduction & Chemical Context Methyl (2S)-3-hydroxy-2-(methylamino)propanoate, commonly referred to as N-methyl-L-serine methyl ester, is a highly valuable synthetic intermediate in pharmaceutical drug development. The N-methylation of amino acids is a proven biochemical strategy to enhance the pharmacokinetic profiles of peptide-based therapeutics. This modification increases membrane permeability, enhances conformational rigidity, and confers significant resistance to proteolytic degradation [3].
Fourier-Transform Infrared (FTIR) spectroscopy serves as a primary, non-destructive analytical modality to confirm the structural integrity, functional group transformations, and purity of this compound during synthesis. This guide provides a comprehensive spectral analysis of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate, comparing it directly against its unmethylated and unesterified precursors.
Structural Deconstruction & Causality of Spectral Signatures
Understanding the FTIR spectrum of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate requires deconstructing its molecular architecture. The molecule (in its free base form) features three highly IR-active functional groups, each responsible for specific spectral behaviors:
-
Ester Carbonyl (-COOCH₃): The highly polar C=O bond exhibits a strong dipole moment change during stretching. Because it is an ester rather than an amide or carboxylic acid, it lacks resonance stabilization from a nitrogen lone pair or hydrogen bonding, resulting in a dominant, high-frequency sharp peak.
-
Secondary Amine (-NHCH₃): Unlike primary amines, the secondary amine possesses only one N-H bond. This structural constraint restricts its stretching mode to a single vibrational frequency, eliminating the symmetric/asymmetric doublet seen in primary amines.
-
Hydroxyl Group (-OH): The side-chain hydroxyl participates in intermolecular hydrogen bonding. This interaction lengthens and weakens the O-H bond, which broadens its stretching frequency across a wide wavenumber range.
Caption: Logical mapping of functional groups to their primary FTIR spectral signatures.
Comparative Spectral Analysis
To objectively evaluate the analytical markers of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate, we must compare its performance and spectral output against its structural analogs: L-Serine methyl ester (unmethylated primary amine) [1] [2] and N-Methyl-L-serine (unesterified carboxylic acid).
-
Primary vs. Secondary Amine Differentiation: The successful conversion of L-serine methyl ester to its N-methylated derivative is definitively tracked in the 3300–3500 cm⁻¹ region. L-Serine methyl ester exhibits a distinct doublet corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂). In Methyl (2S)-3-hydroxy-2-(methylamino)propanoate, this doublet collapses into a single, less intense N-H stretching band due to the secondary amine structure. Furthermore, the strong N-H scissoring (bending) vibration at ~1620 cm⁻¹ characteristic of primary amines is absent in the secondary amine.
-
Ester vs. Zwitterionic Carboxylate: N-Methyl-L-serine exists as a zwitterion in the solid state, featuring a carboxylate anion (-COO⁻) and a protonated amine (-NH₂⁺CH₃). The carboxylate group lacks a true double bond due to resonance electron delocalization, which drops the C=O stretch down to ~1610 cm⁻¹ (asymmetric) and ~1400 cm⁻¹ (symmetric). In stark contrast, the esterified Methyl (2S)-3-hydroxy-2-(methylamino)propanoate exhibits a classic, strong, and sharp ester C=O stretch at ~1740 cm⁻¹.
Quantitative Spectral Comparison Table
| Functional Group Vibration | Methyl (2S)-3-hydroxy-2-(methylamino)propanoate | L-Serine Methyl Ester (Free Base) | N-Methyl-L-Serine (Zwitterion) |
| O-H Stretch | ~3380 cm⁻¹ (Broad, overlaps NH) | ~3350 cm⁻¹ (Broad) | ~3100–3400 cm⁻¹ (Broad) |
| N-H Stretch | ~3310 cm⁻¹ (Single peak) | ~3400 cm⁻¹ & ~3330 cm⁻¹ (Doublet) | ~2500–3000 cm⁻¹ (Broad, -NH₂⁺-) |
| C=O Stretch | ~1740 cm⁻¹ (Strong, sharp) | ~1745 cm⁻¹ (Strong, sharp) | ~1610 cm⁻¹ (Asym COO⁻) |
| N-H Bending | ~1550 cm⁻¹ (Weak) | ~1620 cm⁻¹ (Strong, scissoring) | ~1550 cm⁻¹ (-NH₂⁺- bending) |
| C-O Stretch | ~1210 cm⁻¹ (Strong, ester) | ~1220 cm⁻¹ (Strong, ester) | ~1300 cm⁻¹ (C-O in COO⁻) |
Self-Validating Experimental Protocol for FTIR Analysis
To ensure high-fidelity data acquisition, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates internal validation steps. ATR is preferred over traditional KBr pelleting for liquid or low-melting-point ester free bases to prevent moisture absorption and ion-exchange artifacts that can skew the O-H and N-H regions.
Step-by-Step Methodology:
-
Instrument Calibration (Validation Step): Prior to sample analysis, scan a calibrated polystyrene film standard. Verify that the reference peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are within a ±1.0 cm⁻¹ tolerance. This guarantees the interferometer's laser calibration is accurate.
-
Crystal Cleaning: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow it to air dry completely to prevent solvent peak interference.
-
Background Acquisition: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Causality: This mathematically subtracts atmospheric water vapor (~3500-3900 cm⁻¹ and ~1300-2000 cm⁻¹) and CO₂ (~2350 cm⁻¹) from the final sample spectrum, preventing false peaks in the hydroxyl region.
-
Sample Application: Apply 2–3 µL of neat Methyl (2S)-3-hydroxy-2-(methylamino)propanoate directly onto the ATR crystal. Ensure complete coverage of the sensor area. (Note: If analyzing the hydrochloride salt form, apply the solid powder and engage the pressure anvil until the force gauge indicates optimal optical contact).
-
Spectrum Acquisition: Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution across the 4000–400 cm⁻¹ range.
-
Data Processing: Apply an ATR correction algorithm in the spectrometer software to compensate for the wavelength-dependent penetration depth of the evanescent wave (which naturally makes high-wavenumber peaks appear weaker in ATR compared to transmission FTIR).
Caption: Step-by-step FTIR spectral acquisition and analytical workflow.
Conclusion
FTIR spectroscopy provides a rapid, definitive method for verifying the structural identity of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate. By focusing on the transition from a primary amine doublet to a secondary amine singlet in the 3300 cm⁻¹ region, and confirming the presence of the ester carbonyl at 1740 cm⁻¹, researchers can confidently differentiate this compound from its unmethylated and unesterified precursors. Maintaining rigorous background subtraction and ATR correction protocols ensures that these subtle spectral shifts are accurately captured and interpreted for downstream drug development applications.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723730, L-Serine, methyl ester, hydrochloride" PubChem. Available at:[Link]
-
P. V. Rao, et al. "Growth and characterization of large single crystals of L-serine methyl ester hydrochloride" ResearchGate. Available at: [Link]
-
Aurelio, L., et al. "An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones" The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Chiral HPLC methods for separating N-methyl-L-serine methyl ester enantiomers
Topic: Chiral HPLC methods for separating N-methyl-L-serine methyl ester enantiomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The separation of N-methyl-L-serine methyl ester enantiomers presents a unique chromatographic challenge due to the presence of a secondary amine and an ester moiety . Unlike primary amino acids, which are easily resolved on crown ether columns (e.g., Crownpak CR(+)), N-methylated analogs suffer from steric hindrance that disrupts the necessary three-point hydrogen bonding complex.
This guide evaluates three field-proven methodologies to achieve baseline resolution (
Method A: Direct Separation via Macrocyclic Glycopeptide (Teicoplanin)
Best For: Routine purity analysis, preparative isolation, and avoiding derivatization.
The Chirobiotic T column (Teicoplanin bonded phase) is the superior choice for N-substituted amino acids. Unlike crown ethers, the teicoplanin selector contains multiple "pockets" that can accommodate the N-methyl group via hydrophobic inclusion and hydrogen bonding, without requiring a primary ammonium ion.
Experimental Protocol
-
Column: Astec Chirobiotic T (250 x 4.6 mm, 5 µm).
-
Mobile Phase (Polar Organic Mode): Methanol / Acetic Acid / Triethylamine (100 : 0.1 : 0.1, v/v/v).
-
Note: The "Polar Organic Mode" (POM) is critical here. It uses 100% organic solvent with ionic modifiers, maximizing the hydrogen bonding potential between the analyte and the teicoplanin aglycone.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 20–25°C (Lower temperatures often improve resolution on macrocyclic phases).
-
Detection: UV at 205–210 nm (Ester absorption).
Mechanism of Action
The N-methyl-L-serine methyl ester interacts with the teicoplanin ligand through a combination of:
-
Hydrogen Bonding: Between the secondary amine and the peptide backbone of the selector.
-
Steric Fit: The N-methyl group fits into a specific hydrophobic cleft on the aglycone surface.
-
Dipole Interactions: The ester group interacts with the sugar moieties.
Method B: Indirect Separation via Marfey’s Reagent (Derivatization)
Best For: Biological samples (plasma/brain tissue), trace analysis, and labs without chiral columns.
Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with both primary and secondary amines to form stable diastereomers. These diastereomers have significantly different hydrophobicities and can be separated on a standard achiral C18 column.
Experimental Protocol
-
Derivatization:
-
Mix 50 µL sample (50 mM) with 100 µL FDAA (1% in acetone) and 20 µL 1M NaHCO₃.
-
Heat at 40°C for 60 minutes.
-
Stop reaction with 20 µL 1M HCl.
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 45 minutes.
-
Detection: UV at 340 nm (Dinitrophenyl group absorbs strongly, removing interference from non-derivatized matrix).
-
Workflow Visualization
Figure 1: Workflow for converting enantiomers to separable diastereomers using Marfey's Reagent.[2]
Method C: Polysaccharide-Based Separation (Derivatized)
Best For: High-throughput screening and validated QC methods.
While polysaccharide columns (Amylose/Cellulose) can sometimes separate free esters, derivatization with NBD-Cl (4-chloro-7-nitrobenzofurazan) or FMOC-Cl dramatically improves selectivity (
Experimental Protocol
-
Derivatization: React sample with NBD-Cl in ethanol/NaHCO₃ at 60°C for 1 hour.
-
Column: Chiralpak IA or Chiralpak ID (Immobilized Amylose derivatives).
-
Mobile Phase (Normal Phase): n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1).
-
Detection: Fluorescence (Ex 470 nm, Em 530 nm) or UV 310 nm.[3]
-
Performance: The bulky NBD group locks the conformation, often resulting in
.
Comparative Analysis Summary
| Feature | Method A: Chirobiotic T | Method B: Marfey's (C18) | Method C: Chiralpak IA (NBD) |
| Separation Mode | Direct (Chiral Stationary Phase) | Indirect (Diastereomers) | Direct (Derivatized) |
| Target Analyte | Free N-methyl ester | Derivatized Diastereomer | Derivatized NBD-Ester |
| Primary Interaction | H-Bonding / Inclusion | Hydrophobicity ( | |
| Resolution ( | Moderate (1.5 - 2.5) | High (> 3.0) | High (> 3.0) |
| Sample Prep Time | Low (Dissolve & Inject) | High (1 hr reaction) | High (1 hr reaction) |
| Cost per Run | High (Expensive Column) | Low (Standard Column) | High (Expensive Column) |
| Key Limitation | Sensitive to mobile phase water | Reagent hydrolysis | Requires fluorescence for best sensitivity |
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the optimal separation strategy based on sample type and resource availability.
References
-
Phenomenex.
-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Technical Note TN-1148. Link -
Bhushan, R., et al. "Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective." Biomedical Chromatography, 2021.[3] Link
-
Péter, A., et al. "Comparison of the separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids." Journal of Chromatography A, 2004.[4] Link
-
Daicel Chiral Technologies . "Instruction Manual for CROWNPAK CR(+) / CR(-)." Daicel Corporation.[5] Link
- Hamase, K., et al.
Sources
- 1. lcms.cz [lcms.cz]
- 2. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
Technical Comparison: Reactivity Profiles of N-Methyl-L-Serine vs. N-Methyl-L-Threonine Esters
Executive Summary
The "Methyl Penalty" in Peptidomimetics
For researchers in peptide drug discovery, the substitution of N-methyl-L-serine (N-Me-Ser) with N-methyl-L-threonine (N-Me-Thr) is often a strategic choice to increase metabolic stability or lock bio-active conformations. However, this single methyl addition at the
Key Takeaway: N-Me-Thr esters exhibit significantly reduced reactivity compared to N-Me-Ser esters across all major acyl-transfer mechanisms (hydrolysis, aminolysis, and O-acylation). This is driven primarily by
Structural & Mechanistic Analysis
The reactivity divergence between these two analogues is rooted in the spatial arrangement of the side chain relative to the ester carbonyl.
Steric Environment[1][2]
-
N-Methyl-L-Serine Ester: The side chain is a primary alcohol (
). Thengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -carbon is unbranched, allowing relatively free rotation.[1] The ester carbonyl is accessible to nucleophiles.[2][3] -
N-Methyl-L-Threonine Ester: The side chain is a secondary alcohol with a chiral methyl group (
). This -branching creates a rigid steric wall. The "gem-dimethyl" like effect restricts the rotation of the side chain, often locking it into a conformation that shields the carbonyl carbon from attack.
Electronic Effects
Both molecules possess an N-methyl group, which lowers the pKa of the amine (making it less nucleophilic than a primary amine) and encourages cis-peptide bond formation. However, the electron-donating effect of the extra methyl group in Threonine slightly increases the electron density on the hydroxyl oxygen, theoretically making it a better nucleophile, but this is almost entirely negated by the overwhelming steric penalty.[1]
Reactivity Profile: Ester Hydrolysis
The hydrolysis of these esters generally follows the
Comparative Kinetics
Experimental data on
| Parameter | N-Methyl-L-Serine Methyl Ester | N-Methyl-L-Threonine Methyl Ester | Mechanistic Driver |
| Relative Hydrolysis Rate ( | 1.0 (Reference) | ~0.1 - 0.2 | |
| Transition State Energy | Lower | Higher | Crowding in the tetrahedral intermediate. |
| Half-Life ( | Minutes to Hours | Hours to Days | Dependent on pH and temperature. |
Implication: N-Me-Thr esters are far more resistant to saponification. Standard LiOH/MeOH hydrolysis protocols used for Serine derivatives may result in incomplete deprotection for Threonine analogues, requiring elevated temperatures or stronger bases (e.g., LiI in ethyl acetate).[1]
Reactivity Profile: Peptide Coupling (Aminolysis)[2]
This is the most critical differentiator for drug development. The "difficulty" of coupling to these residues or coupling these residues to the next amino acid is non-linear.
The Coupling Bottleneck
-
N-Me-Ser: Moderately difficult due to N-methylation, but standard reagents (HBTU/DIEA) often suffice.
-
N-Me-Thr: Extremely difficult. The combination of N-methylation and
-branching creates a "steric pocket" that excludes bulky activated esters.
Quantitative Comparison of Coupling Efficiency
Data derived from solid-phase peptide synthesis (SPPS) efficiency studies.
| Coupling Scenario | N-Me-Ser Efficiency | N-Me-Thr Efficiency | Recommended Protocol for Thr |
| Coupling to the N-Me residue | >90% (Double coupling) | <40% (Standard) | HATU/HOAt + Microwave (75°C) |
| Acylation of Side Chain (OH) | Moderate | Low | Use of Pseudoproline protection. |
Visualizing the Coupling Barrier
The following diagram illustrates the steric clash preventing efficient coupling in N-Me-Thr.
Caption: The
Reactivity Profile: N-to-O Acyl Migration[5]
A notorious side reaction in Ser/Thr containing peptides is the N-to-O acyl shift, where the peptide bond moves to the side-chain hydroxyl group, typically in acidic conditions (e.g., TFA cleavage).[1]
Mechanism
The reaction proceeds via a 5-membered oxazolidine intermediate.
-
N-Me-Ser: High propensity for migration due to flexibility. The primary alcohol can easily rotate to attack the amide carbonyl.
-
N-Me-Thr: Reduced propensity compared to Serine. The conformational rigidity imposed by the methyl group disfavors the formation of the tetrahedral intermediate required for the shift, although it still occurs.
Reversibility: The reaction is reversible.[4] Treatment with mild base (
Caption: Mechanism of acid-catalyzed N-to-O acyl migration common in Ser/Thr peptides.
Experimental Protocols
Protocol A: Comparative Hydrolysis Kinetics (pH-Stat Method)
Use this protocol to quantify the stability difference between your specific ester derivatives.
Materials:
-
Compound A: N-methyl-L-serine methyl ester (10 mM)
-
Compound B: N-methyl-L-threonine methyl ester (10 mM)
-
0.1 M NaOH (Standardized)[1]
-
Thermostatted reaction vessel (25°C)
-
Auto-titrator (pH-stat)
Workflow:
-
Preparation: Dissolve 0.1 mmol of the ester substrate in 10 mL of 0.1 M KCl (ionic strength adjuster). Maintain temperature at 25.0 ± 0.1°C.
-
Initiation: Adjust pH to 10.0 using minimal NaOH.
-
Measurement: Set the auto-titrator to maintain pH 10.0 by adding 0.1 M NaOH. Record the volume of base added (
) vs. time ( ). -
Calculation: The hydrolysis follows pseudo-first-order kinetics. Plot
vs. time. The slope corresponds to . -
Validation: Expect
. If is too slow, increase pH to 11.0 or temperature to 37°C.[1]
Protocol B: High-Efficiency Coupling for N-Me-Thr (Solid Phase)
Standard protocols fail for N-Me-Thr. Use this optimized workflow.
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Stoichiometry: 5 equiv Amino Acid : 5 equiv HATU : 5 equiv HOAt : 10 equiv DIEA.[1]
-
Solvent: DMF (Max concentration, ~0.3 M).
-
Reaction:
-
Pre-activate the incoming amino acid for 30 seconds.
-
Add to resin-bound N-Me-Thr.
-
Microwave Irradiation: 75°C for 10 minutes (25W).
-
-
Monitoring: Standard Kaiser test will likely be false-negative (secondary amine). Use Chloranil test or micro-cleavage LC-MS to verify coupling.
References
-
ResearchGate. (2025).[1][3] Synthesis of N-protected N-methyl serine and threonine. Retrieved from [Link]
-
Semantic Scholar. (2025).[1] Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation. Retrieved from [Link]
-
RSC Publishing. (2007).[1] N→O-Acyl shift in Fmoc-based synthesis of phosphopeptides. Retrieved from [Link][1]
-
MTA KIK. (2022). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Retrieved from [Link]
Sources
Comparative study of coupling reagents for N-methylated amino acid esters
Executive Summary
The synthesis of N-methylated peptides presents a "perfect storm" of chemical challenges: severe steric hindrance at the nucleophilic center and a drastically increased propensity for racemization (epimerization) at the activated carboxyl component. Standard reagents (EDC/HOBt, HBTU) often result in failed couplings (<10% yield) or unacceptable loss of chiral integrity.
This guide evaluates the performance of high-efficiency coupling reagents—HATU, COMU, PyBroP, and T3P —specifically for N-methylated substrates.
-
Best Overall Yield: HATU and COMU (interchangeable performance, COMU is safer).
-
Best for N-Me Nucleophiles: PyBroP (superior to PyBOP/HATU for N-Me to N-Me couplings).
-
Best for Epimerization Control: T3P (Propanephosphonic acid anhydride).[1]
-
Best "Green" Alternative: DIC/Oxyma Pure.
The Mechanistic Challenge
To select the right reagent, one must understand why N-methylation causes failure.
-
Steric Hindrance: The N-methyl group introduces bulk that retards the rate of nucleophilic attack (
). -
Epimerization via Oxazolone: N-alkylated amino acids cannot form hydrogen bonds that typically stabilize the transition state. More importantly, the slow coupling rate (
) allows the competing unimolecular cyclization ( ) to dominate, forming an oxazolone (azlactone) intermediate which rapidly racemizes.
Figure 1: Kinetic competition between coupling and oxazolone formation. In N-methylated systems,
Comparative Analysis of Reagents
A. The Uronium/Aminium Giants: HATU vs. COMU
-
HATU: Long considered the gold standard. The 7-azabenzotriazole (HOAt) leaving group utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate coupling, beating the racemization clock.
-
COMU: A newer morpholino-based reagent utilizing Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) as the leaving group.[2]
-
Verdict:COMU is superior. Studies show COMU matches or exceeds HATU in yield for difficult sequences (e.g., Aib-Enkephalin) while being non-explosive and more soluble in DMF.
-
B. The Phosphonium Specialist: PyBroP
-
Context: While PyBOP is excellent for standard couplings, it often fails when coupling to an N-methyl amine (e.g., N-Me-Val).[3]
-
Mechanism: PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) generates an acid bromide intermediate in situ. Acid bromides are more reactive than OBt/OAt esters toward hindered secondary amines.
-
Verdict:Essential for N-Me to N-Me couplings. If coupling N-Me-Val to N-Me-Val, PyBroP often yields >70% where HATU yields <20%.
-
C. The Epimerization Shield: T3P
-
Context: Propanephosphonic acid anhydride (T3P) is a cyclic anhydride.
-
Mechanism: It does not generate a free reactive ester species that lives long enough to racemize. It acts as a template, bringing acid and amine together.
-
Verdict:Best for scale-up and chiral purity. While reaction kinetics are slower than HATU, T3P consistently shows the lowest levels of DL-isomer formation (<1%).
-
Performance Data: Head-to-Head
Table 1: Comparative metrics for the coupling of Z-Phg-OH (highly racemization prone) to Pro-NH2 and difficult N-Me couplings.
| Reagent | Coupling Efficiency (Steric) | Epimerization Control | Solubility | Cost | Recommended Use Case |
| HATU | High (95%+) | Good (3-5% DL) | High | High | Small-scale, difficult sequences. |
| COMU | High (95%+) | Excellent (<1-2% DL) | Very High | Med | General purpose replacement for HATU. |
| PyBroP | Very High (for N-Me amines) | Moderate | Med | High | Coupling to N-methyl amines. |
| T3P | Moderate | Superior (<0.5% DL) | High (EtOAc) | Low | Scale-up; highly chiral-sensitive acids. |
| DIC/Oxyma | High | Very Good | High | Low | Green chemistry; solid phase (SPPS). |
Experimental Protocols
Protocol A: The "Difficult Coupling" Standard (COMU/HATU)
Use this for coupling a standard amino acid to an N-methyl amine.
-
Dissolution: Dissolve N-methyl amino acid ester (HCl salt, 1.0 equiv) and N-protected amino acid (1.1 equiv) in dry DMF (0.1 M concentration).
-
Base: Add TMP (2,4,6-trimethylpyridine/Collidine) (3.0 equiv). Note: Collidine causes less epimerization than DIPEA in these systems.
-
Activation: Cool to 0°C. Add COMU (1.1 equiv).
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temp (RT). Monitor via HPLC/TLC.
-
Self-Validation: Check pH. It must remain basic (pH 8-9 on wet paper). If acidic, add more Collidine.
-
Workup: Dilute with EtOAc, wash with 5% KHSO4, NaHCO3, and Brine.
Protocol B: The "N-Me to N-Me" Specialist (PyBroP)
Use this specifically when both residues are hindered (e.g., Cyclosporine fragments).
-
Dissolution: Dissolve N-Me-Amine (1.0 equiv) and N-Me-Acid (1.2 equiv) in dry DCM or DCE (Dichloroethane). Note: PyBroP works well in non-polar solvents.
-
Base: Add DIPEA (3.0 equiv).
-
Reagent: Add PyBroP (1.2 equiv) solid in one portion.
-
Reaction: Reflux (optional) or stir at RT for 12–24 hours.
-
Why Reflux? The acid bromide intermediate is robust; heat overcomes the steric barrier of the two methyl groups.
-
Protocol C: Low-Epimerization Protocol (T3P)
Use this when the carboxylic acid component is extremely prone to racemization (e.g., Phenylglycine, Cysteine).
-
Dissolution: Dissolve Amino Acid Ester and Carboxylic Acid (1:1 ratio) in EtOAc or 2-MeTHF.
-
Base: Add N-Methylmorpholine (NMM) or Pyridine (3.0 equiv).
-
Reagent: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise at 0°C.
-
Reaction: Maintain at 0°C for 1 hour, then RT overnight.
-
Workup: Wash with water. T3P byproducts are water-soluble (no chromatography needed for reagent removal).
Strategic Decision Workflow
Figure 2: Decision matrix for selecting the optimal coupling reagent based on substrate difficulty.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[2] Tetrahedron Letters, 31(2), 205-208.
-
Coste, J., Frérot, E., & Jouin, P. (1991). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts.[3] Journal of Organic Chemistry, 59, 2437.
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051.
-
Subirós-Funosas, R., et al. (2009).[5] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5] Chemistry – A European Journal, 15(37), 9394–9403.[5]
Sources
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
Chemical Profile & Disposal Causality
Methyl (2S)-3-hydroxy-2-(methylamino)propanoate (CAS: 111934-24-8), commonly referred to as N-methyl-L-serine methyl ester, is an amino acid derivative widely utilized in peptide synthesis and pharmaceutical development 1[1].
To design an effective disposal strategy, laboratory personnel must understand the mechanistic behavior of this compound to prevent downstream hazards:
-
Ester Hydrolysis Risk: As a methyl ester, this compound is susceptible to hydrolysis when exposed to extreme pH environments (highly acidic or basic aqueous wastes). Hydrolysis releases methanol—a flammable volatile organic compound (VOC)—and the free amino acid 2[2].
-
Amine Reactivity: The secondary amine group acts as a weak base. If inadvertently mixed with strong oxidizers or concentrated acids in a general waste carboy, it can trigger exothermic reactions.
-
Regulatory Status: Under the Resource Conservation and Recovery Act (RCRA), unreacted organic derivatives of this type must be managed as hazardous organic waste. Segregation into halogenated vs. non-halogenated streams is dictated by the solvents used during the experimental workflow 3[3].
Waste Stream Categorization
To ensure compliance and safety, categorize the waste immediately at the point of generation.
| Waste Stream | Composition | EPA/RCRA Classification | Disposal Routing |
| Pure / Unused Chemical | Solid or pure liquid N-methyl-L-serine methyl ester. | Non-Halogenated Organic Waste | Direct lab-pack disposal via EHS. Do not dilute. |
| Non-Halogenated Solvent Mixture | Mixed with Methanol, Ethanol, Ethyl Acetate, or Hexanes. | Flammable Liquid Waste | Non-Halogenated Organic waste carboy. |
| Halogenated Solvent Mixture | Mixed with Dichloromethane (DCM), Chloroform, or TFA. | Halogenated Organic Waste | Halogenated waste carboy (Requires incineration). |
| Aqueous Wash Waste | Dissolved in water/buffers (pH 5-9). | Aqueous Hazardous Waste | Aqueous waste carboy. Must not contain >5% organics. |
Step-by-Step Disposal Protocols
These self-validating protocols ensure that every step verifies the safety of the next, minimizing the risk of incompatible chemical mixing 4[4].
Protocol A: Disposal of Reaction Mixtures (Organic Solvents)
-
Quench the Reaction: Ensure all reactive species (e.g., coupling reagents like EDC/HOBt used alongside the amino acid) are fully quenched before waste transfer.
-
Verify Solvent Compatibility: Determine if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol). Causality Check: Mixing halogenated and non-halogenated waste drastically increases institutional disposal costs and can cause phase separation in waste carboys.
-
Transfer to SAA: Funnel the mixture into the appropriate, clearly labeled waste carboy in the Satellite Accumulation Area (SAA).
-
Cap and Vent: Secure the cap immediately after transfer. If the mixture is prone to off-gassing, use a vented cap approved by your Environmental Health and Safety (EHS) department.
Protocol B: Disposal of Contaminated Consumables
-
Segregate Solids: Place all pipette tips, Eppendorf tubes, and weigh boats contaminated with Methyl (2S)-3-hydroxy-2-(methylamino)propanoate into a designated solid hazardous waste bin (often a poly-lined bucket).
-
Decontaminate Glassware: Triple-rinse reusable glassware with a compatible solvent (e.g., methanol). Collect this rinsate in the Non-Halogenated Organic waste carboy 5[5]. Once rinsed, glassware can enter the standard washing queue.
Protocol C: Spill Response & Containment
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Absorb: For liquid solutions, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large solvent spills.
-
Collect: Sweep the absorbed material using a non-sparking tool and place it into a sealable, compatible solid waste container.
-
Label & Submit: Label as "Hazardous Spill Debris containing N-methyl-L-serine methyl ester" and request an immediate EHS pickup.
Disposal Workflow Visualization
The following decision tree dictates the operational logic for routing Methyl (2S)-3-hydroxy-2-(methylamino)propanoate waste.
Caption: Decision matrix for the segregation and disposal of N-methyl-L-serine methyl ester waste streams.
References
- United States Patent Office. "US8039662B2 - Process for the preparation of amino acid methyl esters". Google Patents.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . "Management of Waste - Prudent Practices in the Laboratory". NCBI Bookshelf. URL:[Link]
-
United States Environmental Protection Agency (EPA) . "Waste Analysis at Facilities That Generate, Treat, Store and Dispose of Hazardous Waste". EPA.gov. URL:[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 3. epa.gov [epa.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
A Guide to the Safe Handling of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl (2S)-3-hydroxy-2-(methylamino)propanoate. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes best practices from general laboratory safety protocols and hazard information from structurally similar molecules to provide a robust framework for its safe handling and disposal.[1]
The core principle when handling any chemical, especially one with limited specific safety data, is to minimize exposure. It is prudent to treat unknown or poorly characterized substances as potentially hazardous. This guide is designed to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Potential Hazards
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: May cause serious eye irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3]
-
Harmful if Swallowed: Similar compounds have shown acute oral toxicity.[2]
Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling Methyl (2S)-3-hydroxy-2-(methylamino)propanoate.[4] The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Running reactions and work-up procedures | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Handling larger quantities or potential for aerosol generation | Chemical splash goggles and a face shield | Nitrile gloves | Chemical-resistant apron over a laboratory coat | Use a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5] |
| Cleaning spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with an organic vapor cartridge |
Causality of PPE Choices:
-
Eye Protection: Safety glasses provide basic protection from stray particles. However, for tasks with a higher risk of splashes, chemical splash goggles that form a seal around the eyes are essential to prevent contact with irritating liquids.[6] A face shield offers an additional layer of protection for the entire face.[2]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[6][7] Always inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling the chemical.[2][6]
-
Body Protection: A standard laboratory coat protects your skin and personal clothing from minor spills and contamination.[5] For larger-scale work or when there is a significant risk of splashing, a chemical-resistant apron provides an additional barrier.[7]
-
Respiratory Protection: Handling the solid compound or preparing solutions can generate dust or aerosols that may be inhaled.[2] A certified chemical fume hood is the primary engineering control to prevent respiratory exposure.[5]
Procedural Workflow for Safe Handling
A systematic approach to handling Methyl (2S)-3-hydroxy-2-(methylamino)propanoate is critical for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
Caption: A logical workflow for the safe handling of Methyl (2S)-3-hydroxy-2-(methylamino)propanoate.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review this guide and any available safety information for similar compounds.[8]
-
Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Don the appropriate PPE as outlined in the table above.
-
Prepare a clean and uncluttered workspace within a certified chemical fume hood.[5]
-
-
Handling:
-
When weighing the solid, do so in the fume hood to minimize the inhalation of any dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound tightly closed when not in use.[9]
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and glassware that have come into contact with the compound.
-
Dispose of all waste, including contaminated gloves and disposable labware, in a clearly labeled hazardous waste container.[8][10] Do not pour chemical waste down the drain.[8]
-
Doff PPE in a manner that avoids contaminating your skin or clothing.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Spill and Emergency Procedures
Minor Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[2][9]
-
Decontaminate the spill area.
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Only personnel trained in hazardous spill cleanup should address a major spill.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Storage and Disposal
Storage:
-
Store Methyl (2S)-3-hydroxy-2-(methylamino)propanoate in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9]
-
Store away from incompatible materials such as strong oxidizing agents.[12]
Disposal:
-
All waste containing Methyl (2S)-3-hydroxy-2-(methylamino)propanoate must be disposed of as hazardous waste.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty containers may retain product residue and should be disposed of as hazardous waste.[13]
By adhering to the principles and procedures outlined in this guide, you can confidently and safely handle Methyl (2S)-3-hydroxy-2-(methylamino)propanoate in your laboratory.
References
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10).
- Lab Safety.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific.
- Safety Data Sheet - Aaronchem. (2024, November 1).
- Personal protective equipment for handling 3-Aminohexanoic acid - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SDS US. (2023, February 19).
- SAFETY DATA SHEET - Fisher Scientific. (2008, June 22).
- SAFETY DATA SHEET - Cloudfront.net.
- Personal protective equipment for handling Amino-PEG6-amine - Benchchem.
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
- Personal Protective Equipment Selection Guide. (2015, July 22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
- Chapter 3 - Personal Protective Equipment - Environment, Health and Safety.
- Methyl 3-hydroxy-2-methylpropanoate | C5H10O3 | CID 521128 - PubChem - NIH.
- Safety Data Sheet - Aaronchem. (2024, November 1).
- Methyl (2S)-3-hydroxy-2-(methylamino)propanoate 111934-24-8 wiki - Guidechem.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. Methyl 3-hydroxy-2-methylpropanoate | C5H10O3 | CID 521128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aaronchem.com [aaronchem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
